Product packaging for Flutimide(Cat. No.:CAS No. 162666-34-4)

Flutimide

カタログ番号: B056944
CAS番号: 162666-34-4
分子量: 238.28 g/mol
InChIキー: SIXHCCPAJIVTOY-UITAMQMPSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Flutimide is a structurally distinct diketone compound that functions as a potent and selective inhibitor of the influenza virus's cap-dependent endonuclease, a key component of the viral RNA polymerase complex. This enzyme is essential for the "cap-snatching" mechanism, whereby the virus cleaves the 5' cap structures from host cell mRNAs to prime the transcription of its own viral mRNA. By selectively targeting and inhibiting this endonuclease activity, this compound effectively blocks viral mRNA synthesis, thereby suppressing viral replication. Its primary research value lies in its utility as a critical pharmacological tool for studying the molecular virology of influenza, elucidating the intricacies of the viral transcription machinery, and validating the endonuclease as a high-priority target for novel anti-influenza therapeutic development. Researchers utilize this compound in virology, antiviral discovery, and molecular biology studies to probe host-pathogen interactions and assess the mechanism of action of other potential antiviral compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O3 B056944 Flutimide CAS No. 162666-34-4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(5Z)-1-hydroxy-3-(2-methylpropyl)-5-(2-methylpropylidene)pyrazine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-7(2)5-9-11(15)14(17)12(16)10(13-9)6-8(3)4/h5,7-8,17H,6H2,1-4H3/b9-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXHCCPAJIVTOY-UITAMQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=CC(C)C)C(=O)N(C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=N/C(=C\C(C)C)/C(=O)N(C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162666-34-4
Record name Flutimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162666344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Flutamide's Mechanism of Action in Prostate Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostate cancer is a disease profoundly dependent on androgen receptor (AR) signaling for its growth and progression.[1] Flutamide, a first-generation nonsteroidal antiandrogen (NSAA), represents a cornerstone therapeutic agent in the management of androgen-sensitive prostate cancer.[2] This technical guide provides an in-depth examination of the molecular mechanisms by which flutamide exerts its effects on prostate cancer cells. Flutamide functions as a prodrug, rapidly metabolized to its more potent active form, 2-hydroxyflutamide.[3] The core mechanism involves competitive antagonism of the androgen receptor, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT).[4][5] This blockade inhibits the conformational changes in the AR necessary for its activation, subsequent nuclear translocation, and transcription of androgen-dependent genes that drive cellular proliferation and survival.[3] However, the emergence of resistance, often through mutations in the AR ligand-binding domain, can paradoxically convert flutamide into an agonist, a phenomenon central to the "flutamide withdrawal syndrome."[6][7] This guide details these mechanisms, presents key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the critical pathways involved.

Core Mechanism of Action: Competitive Antagonism

The primary therapeutic action of flutamide is mediated by its active metabolite, 2-hydroxyflutamide, which acts as a direct, competitive antagonist of the androgen receptor.[3]

  • Binding Competition: In prostate cancer cells, the growth-promoting androgens, testosterone and its more potent metabolite 5α-dihydrotestosterone (DHT), bind to the ligand-binding domain (LBD) of the AR.[8] Hydroxyflutamide directly competes with DHT for this binding site.[4][9]

  • Inhibition of Conformational Change: Agonist binding (i.e., DHT) induces a critical conformational change in the AR, leading to the dissociation of heat shock proteins (HSPs), homodimerization, and the formation of a functional transcription factor.

  • Prevention of Nuclear Translocation and DNA Binding: By binding to the AR, hydroxyflutamide induces a conformation that is distinct from the agonist-bound state. This antagonistic conformation prevents the proper sequence of events, including stable dimerization, efficient translocation from the cytoplasm to the nucleus, and subsequent binding to androgen response elements (AREs) on the promoter regions of target genes.[3]

  • Suppression of Gene Transcription: The ultimate consequence of flutamide action is the inhibition of the transcription of androgen-dependent genes. Key target genes whose expression is suppressed include Prostate-Specific Antigen (PSA), a critical biomarker for prostate cancer, as well as other genes involved in cell cycle progression and survival.[10]

Flutamide_Mechanism_of_Action cluster_0 Normal Androgen Signaling (Agonist) cluster_1 Flutamide Action (Antagonist) DHT DHT (Androgen) AR_inactive Inactive AR-HSP Complex DHT->AR_inactive Binds AR_inactive_F Inactive AR-HSP Complex DHT->AR_inactive_F Blocked AR_active Active AR Dimer AR_inactive->AR_active HSP Dissociation & Dimerization Nucleus_A Nucleus AR_active->Nucleus_A Nuclear Translocation ARE_A ARE Transcription_A Gene Transcription (e.g., PSA) ARE_A->Transcription_A Binds & Activates Growth Cell Growth & Survival Transcription_A->Growth Flutamide Hydroxyflutamide Flutamide->AR_inactive_F Competitively Binds AR_blocked Blocked AR Complex AR_inactive_F->AR_blocked Prevents Activation Nucleus_B Nucleus AR_blocked->Nucleus_B Translocation Blocked ARE_B ARE No_Transcription Transcription Inhibited ARE_B->No_Transcription Binding Inhibited Apoptosis Growth Arrest No_Transcription->Apoptosis

Caption: Core mechanism of flutamide action in prostate cancer cells.

Quantitative Data

The efficacy of flutamide and its active metabolite, hydroxyflutamide, has been quantified through various in-vitro assays. The data highlight its antagonist potency and binding affinity relative to endogenous androgens and other antiandrogen compounds.

Table 1: Potency and Binding Affinity of Antiandrogens
CompoundParameterValueCell/Tissue SystemReference
Hydroxyflutamide IC₅₀ (Antagonist Activity)700 nM-[11][12]
Hydroxyflutamide Relative Binding Affinity (RBA)¹0.57Human Prostate Tissue[11]
Bicalutamide Relative Binding Affinity (RBA)¹1.4Human Prostate Tissue[11]
Nilutamide Relative Binding Affinity (RBA)¹0.9Human Prostate Tissue[11]
Flutamide (Prodrug) Relative Binding Affinity (RBA)¹<0.0057Human Prostate Tissue[11]
Dihydrotestosterone (DHT) Relative Binding Affinity (RBA)¹85Human Prostate Tissue[11]

¹ Relative Binding Affinity (RBA) is measured against Metribolone (R1881), which is set at 100%.

Table 2: In-Vitro Cytotoxicity of Flutamide in Prostate Cancer Cell Lines
Cell LineAndrogen Receptor StatusFlutamide IC₅₀ (48h treatment)Reference
LNCaP AR-positive (mutated T877A)14.3 µM[13][14]
DU145 AR-negative11.44 µM[13][14]
PC3 AR-negative17.88 µM[13][14]

Note: The cytotoxic effects in AR-negative cell lines suggest potential off-target or AR-independent mechanisms at higher concentrations.[15]

The Flutamide Withdrawal Syndrome: A Paradigm of Acquired Resistance

A significant clinical phenomenon is the "antiandrogen withdrawal syndrome," where cessation of flutamide therapy in patients with progressive disease leads to a paradoxical clinical response, such as a decrease in serum PSA levels.[6]

The molecular basis for this syndrome is primarily attributed to acquired mutations in the androgen receptor gene, most notably the T877A mutation (a threonine-to-alanine substitution at codon 877) in the LBD.[7]

  • Antagonist-to-Agonist Switch: This mutation alters the conformation of the ligand-binding pocket. Consequently, hydroxyflutamide, which binds as an antagonist to the wild-type receptor, now functions as an agonist for the mutated T877A AR.[16][17]

  • Stimulation of Tumor Growth: As an agonist, hydroxyflutamide binding to the T877A mutant AR promotes its activation, nuclear translocation, and the transcription of androgen-responsive genes, thereby driving tumor progression despite ongoing therapy.[16]

  • Effect of Withdrawal: Discontinuing flutamide removes the agonistic stimulus from the mutated AR, leading to a reduction in AR signaling and a temporary regression of the tumor, observed clinically as a fall in PSA.[6][7]

Flutamide_Withdrawal_Syndrome cluster_0 Wild-Type AR cluster_1 Mutated AR (e.g., T877A) WT_AR Wild-Type AR Inhibition_WT AR Signaling INHIBITED WT_AR->Inhibition_WT HF_WT Hydroxyflutamide HF_WT->WT_AR Binds as Antagonist Mut_AR Mutated AR (T877A) Activation_Mut AR Signaling ACTIVATED Mut_AR->Activation_Mut HF_Mut Hydroxyflutamide HF_Mut->Mut_AR Binds as Agonist Withdrawal Flutamide Withdrawal Activation_Mut->Withdrawal Disease Progression Leads to Therapy Flutamide Therapy Selection Selective Pressure Leads to Mutation Therapy->Selection Selection->Mut_AR Response Removal of Agonist -> PSA Decline Withdrawal->Response

Caption: Mechanism of the flutamide withdrawal syndrome via AR mutation.

Key Experimental Protocols

The elucidation of flutamide's mechanism of action relies on several key in-vitro experimental techniques.

AR Transcriptional Activity: Luciferase Reporter Gene Assay

This assay quantitatively measures the ability of a compound to activate or inhibit AR-mediated gene transcription.[18][19]

  • Principle: Prostate cancer cells (e.g., LNCaP) or engineered cells (e.g., HEK-293) are transfected with two plasmids. The first is a reporter plasmid containing a luciferase gene downstream of a promoter with multiple androgen response elements (AREs). The second is often a control plasmid (e.g., expressing Renilla luciferase) for normalization.

  • Protocol Outline:

    • Cell Culture & Transfection: Seed cells in 96-well plates. Transfect them with the ARE-luciferase reporter and control plasmids using a suitable transfection reagent (e.g., Lipofectamine).[20]

    • Treatment: After 24 hours, replace the medium with one containing charcoal-stripped serum (to remove endogenous androgens). Treat cells with a vehicle control, an androgen agonist (e.g., 1 nM DHT), and the agonist in combination with various concentrations of hydroxyflutamide.

    • Incubation: Incubate the cells for an additional 24-48 hours to allow for AR activation and luciferase protein expression.

    • Lysis and Luminescence Reading: Lyse the cells and add luciferase substrate. Measure the luminescence from both firefly (experimental) and Renilla (control) luciferases using a luminometer.

    • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the percentage of inhibition of DHT-induced activity by hydroxyflutamide to determine its antagonistic potency (IC₅₀).

Luciferase_Assay_Workflow start Start step1 1. Seed Cells (e.g., LNCaP in 96-well plate) start->step1 step2 2. Co-transfect with ARE-Luciferase & Control Plasmids step1->step2 step3 3. Treat Cells - Vehicle - DHT (Agonist) - DHT + Flutamide step2->step3 step4 4. Incubate (24-48 hours) step3->step4 step5 5. Lyse Cells & Add Substrates step4->step5 step6 6. Measure Luminescence (Firefly & Renilla) step5->step6 step7 7. Data Analysis Normalize & Calculate % Inhibition step6->step7 end End step7->end

Caption: Workflow for an AR luciferase reporter gene assay.

AR Protein Expression: Western Blotting

Western blotting is used to detect and quantify the levels of specific proteins, such as the androgen receptor, in cell lysates.[21]

  • Principle: Proteins from cell extracts are separated by size using polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

  • Protocol Outline:

    • Cell Lysis: Treat prostate cancer cells with DHT and/or flutamide for a specified time. Harvest and lyse the cells in a buffer containing detergents and protease inhibitors to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay) to ensure equal loading.

    • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20 µg) onto a polyacrylamide gel. Run the gel to separate proteins by molecular weight.[22]

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Blocking & Antibody Incubation: Block the membrane with a protein solution (e.g., 5% milk) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the androgen receptor (e.g., Anti-AR, D6F11).[23]

    • Secondary Antibody & Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Analysis: Quantify the band intensity using densitometry software. Normalize the AR signal to a loading control protein (e.g., β-actin) to compare expression levels across different treatment conditions.[21]

Conclusion

Flutamide and its active metabolite, hydroxyflutamide, function as potent competitive antagonists of the wild-type androgen receptor, forming the basis of their therapeutic efficacy in androgen-sensitive prostate cancer. By inhibiting androgen binding, they prevent the downstream signaling cascade that drives tumor cell proliferation. However, the plasticity of the androgen receptor, particularly its susceptibility to mutations within the ligand-binding domain, presents a major mechanism of therapeutic resistance. The conversion of flutamide from an antagonist to an agonist in the context of specific mutations like T877A underscores the dynamic interplay between the drug and its target, providing a molecular explanation for the clinically observed flutamide withdrawal syndrome. A thorough understanding of these mechanisms, supported by quantitative in-vitro assays, is critical for the development of next-generation androgen receptor signaling inhibitors and for optimizing treatment strategies for patients with advanced prostate cancer.

References

An In-depth Technical Guide to the Chemical and Pharmacological Profile of Flutamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, pharmacokinetics, and relevant experimental protocols for Flutamide, a nonsteroidal antiandrogen agent.

Chemical Identity and Structure

Flutamide is a synthetic, nonsteroidal compound classified as an acetanilide derivative. Its chemical structure is fundamental to its function as an androgen receptor antagonist.

  • IUPAC Name: 2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide[1][2][3]

  • Molecular Formula: C₁₁H₁₁F₃N₂O₃[2][3][4]

  • Molecular Weight: 276.215 g·mol⁻¹[2][4]

  • SMILES String: CC(C)C(=O)NC1=CC(=C(C=C1)--INVALID-LINK--[O-])C(F)(F)F[4][5]

  • Synonyms: Eulexin, Niftolide, SCH-13521, 4'-Nitro-3'-trifluoromethylisobutyranilide[4][5][6]

Mechanism of Action: Competitive Androgen Receptor Antagonism

Flutamide functions as a prodrug and exerts its therapeutic effects primarily through its active metabolite, 2-hydroxyflutamide.[7][8] It operates as a pure, competitive antagonist of the androgen receptor (AR).[9][10]

The core mechanism involves the following steps:

  • Androgen Competition: Flutamide's active metabolite, 2-hydroxyflutamide, directly competes with endogenous androgens, such as testosterone and dihydrotestosterone (DHT), for the ligand-binding domain of the AR in target tissues like the prostate gland.[4][6][7]

  • Inhibition of Nuclear Translocation: Upon binding to the AR, the flutamide-AR complex is prevented from translocating into the cell nucleus.[6][7]

  • Suppression of Gene Transcription: By blocking nuclear translocation, Flutamide inhibits the AR from binding to androgen response elements (AREs) on DNA. This action prevents the transcription of androgen-dependent genes that are critical for the growth and survival of prostate cancer cells.[7]

This blockade of androgen signaling leads to an inhibition of testosterone-stimulated prostatic DNA synthesis and a reduction in androgen uptake by the target tissue.[6][8]

Flutamide_Mechanism cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds Flutamide_Metabolite 2-Hydroxyflutamide (Active Metabolite) Flutamide_Metabolite->AR Competitively Binds (Antagonist) AR_Androgen AR-Androgen Complex AR_Flutamide AR-Flutamide Complex ARE Androgen Response Element (ARE) on DNA AR_Androgen->ARE Translocates & Binds No_Transcription Transcription Blocked AR_Flutamide->No_Transcription Inhibits Nuclear Translocation Gene_Transcription Gene Transcription (Growth, Proliferation) ARE->Gene_Transcription Initiates

Caption: Flutamide's competitive antagonism of the androgen receptor signaling pathway.

Quantitative Pharmacological Data

The following tables summarize key quantitative parameters related to Flutamide's binding affinity and pharmacokinetics.

Table 1: Receptor Binding Affinity
CompoundReceptorAffinity (Ki)
2-HydroxyflutamideAndrogen Receptor55 nM[11][12]
Table 2: Pharmacokinetic Properties of Flutamide and its Active Metabolite
ParameterFlutamide2-Hydroxyflutamide
Bioavailability >90% (Rapidly & Completely Absorbed)[4][13][14]-
Peak Plasma Time (Tmax) ~2 hours[15]~2 hours[13][14]
Plasma Protein Binding 94-96%[4][13][14]92-94%[4][13][14]
Metabolism Hepatic (Extensive First-Pass), primarily via CYP1A2[4][15]-
Elimination Half-life 5-6 hours[4][16]8-10 hours[4][13]
Excretion Primarily Urine[4][13]Primarily Urine[13]
Table 3: Plasma Concentrations after Oral Administration
DoseConditionCmax (Flutamide)Cmax (2-Hydroxyflutamide)
250 mgSingle Dose0.02 µg/mL[15][17]1.3 µg/mL[15]
500 mgSingle Dose0.1 µg/mL[15][17]2.4 µg/mL[15]
250 mg t.i.d.Steady-State24-78 ng/mL[13][17]0.94 ± 0.23 µg/mL[15]

Experimental Protocols

Synthesis of Flutamide

The synthesis of Flutamide is typically achieved via N-acylation of 4-nitro-3-trifluoromethylaniline with an acyl halide.[18][19]

Flutamide_Synthesis Reactant1 4-nitro-3- trifluoromethylaniline Step1 1. Dissolve Reactant 1 in Pyridine Reactant1->Step1 Reactant2 Isobutyryl Chloride Step3 3. Add Isobutyryl Chloride dropwise Reactant2->Step3 Solvent Pyridine (Solvent) Solvent->Step1 Step2 2. Cool solution in ice bath (0-5°C) Step1->Step2 Step2->Step3 Step4 4. Heat at ~70°C (e.g., steam bath) Step3->Step4 Step5 5. Quench reaction with ice Step4->Step5 Step6 6. Isolate solid by vacuum filtration Step5->Step6 Step7 7. Recrystallize from Toluene Step6->Step7 Product Flutamide (Pale Yellow Solid) Step7->Product

Caption: General experimental workflow for the laboratory synthesis of Flutamide.

Detailed Methodology:

  • Reaction Setup: Weigh 0.100 g of 4-nitro-3-trifluoromethylaniline and add it to a clean, dry 25 mL Erlenmeyer flask.[18]

  • Solvation: Add 2 mL of pyridine to the flask to dissolve the starting material, resulting in a yellow solution.[18]

  • Cooling: Place the solution in an ice bath for 5-10 minutes.[18]

  • Acylation: While in the ice bath, slowly add approximately 0.07 mL of isobutyryl chloride dropwise to the reaction mixture.[18]

  • Heating: Clamp the flask over a steam bath and heat at approximately 70°C for 30 minutes with stirring.[18]

  • Workup and Isolation: Pour the reaction mixture over 100 g of ice and stir vigorously. A pale, yellow solid should precipitate as the ice melts.[18] Isolate the solid product using micro vacuum filtration.[18]

  • Purification: Recrystallize the crude solid from hot toluene to yield the purified Flutamide product.[18]

Androgen Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of Flutamide's active metabolite to the androgen receptor.

Methodology:

  • Receptor Preparation: Prepare a cytosol fraction containing androgen receptors from a suitable tissue source (e.g., rat anterior pituitary).[11]

  • Incubation: In aliquots of the cytosol, incubate a saturating concentration of a radiolabeled androgen, such as tritiated testosterone ([³H]T).[11]

  • Competition: To parallel sets of aliquots, add increasing concentrations of the unlabeled competitor compound (e.g., 2-hydroxyflutamide).[11] A control set should contain no competitor.

  • Equilibration: Incubate all samples at 0-4°C for 18 hours to allow the binding to reach equilibrium.[11]

  • Separation: Separate the bound from the free radioligand by adding a dextran-coated charcoal suspension, followed by centrifugation.[11] The charcoal binds the free [³H]T, leaving the receptor-bound [³H]T in the supernatant.

  • Quantification: Measure the radioactivity of the supernatant using liquid scintillation counting.

  • Data Analysis: Plot the displacement of [³H]T by the competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) can be determined. The inhibition constant (Ki) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

References

Flutamide: A Technical Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutamide is a nonsteroidal antiandrogen that has been utilized in the treatment of prostate cancer. Its therapeutic effect is derived from its ability to competitively inhibit the binding of androgens to their receptors, thereby impeding the growth of androgen-sensitive prostate carcinoma cells.[1][2] This technical guide provides a detailed overview of the core physicochemical properties of flutamide, essential data for researchers and professionals involved in drug development and formulation.

CAS Number

The Chemical Abstracts Service (CAS) Registry Number for Flutamide is 13311-84-7 .[2][3][4]

Physical and Chemical Properties

A comprehensive summary of the key physical and chemical properties of flutamide is presented in the table below. These parameters are critical for understanding the behavior of flutamide in various experimental and physiological environments.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₁F₃N₂O₃[3][4][5]
Molecular Weight 276.22 g/mol [3][6]
Appearance A yellow crystalline powder.[3][7][3][7]
Melting Point 111.5-112.5 °C[1][3][8]
Boiling Point 400.3 ± 45.0 °C at 760 mmHg[4][9]
Water Solubility Insoluble/Practically insoluble.[3][7] Reported values include 9.45 mg/L and >41.4 µg/mL at pH 7.4.[1][8] A study showed a solubility of 0.0095 mg/mL in water, which could be enhanced.[10][1][3][7][8][10]
Solubility in Organic Solvents Soluble in DMSO, ethanol, acetone, and ethyl acetate.[3][5][7][11][3][5][7][11]
pKa (Strongest Acidic) 12.81[1]
LogP 3.35[1][8]

Experimental Protocols

The determination of the physicochemical properties listed above involves standard laboratory methodologies. While detailed experimental protocols for each cited value are proprietary to the original researchers, the following outlines the general approaches typically employed:

  • Melting Point: Determined using a calibrated melting point apparatus, where the temperature range over which the crystalline solid transitions to a liquid is observed.

  • Boiling Point: Often estimated using computational models due to the thermal lability of complex organic molecules. Experimental determination would involve heating the substance to its boiling point at a specific pressure and measuring the temperature.

  • Solubility: Typically determined using the shake-flask method.[12] An excess of the compound is agitated in a specific solvent (e.g., water, ethanol) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified, often by High-Performance Liquid Chromatography (HPLC).

  • pKa: Potentiometric titration is a common method. A solution of the compound is titrated with a strong acid or base, and the change in pH is monitored to determine the acid dissociation constant.

  • LogP (Octanol-Water Partition Coefficient): The shake-flask method is also standard here. The compound is dissolved in a mixture of octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.

Mechanism of Action: Androgen Receptor Antagonism

Flutamide exerts its pharmacological effect by acting as a competitive antagonist at the androgen receptor (AR).[13][14] In normal physiological processes, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR, leading to a conformational change, nuclear translocation, and subsequent regulation of target gene expression that promotes cell growth and survival. Flutamide and its more active metabolite, 2-hydroxyflutamide, bind to the AR, preventing the binding of endogenous androgens.[1][15] This blockade inhibits the downstream signaling cascade that drives the proliferation of prostate cancer cells.

Flutamide_Mechanism_of_Action Simplified Mechanism of Action of Flutamide cluster_0 Androgen Signaling cluster_1 Flutamide Action Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds ARE Androgen Response Element (DNA) AR->ARE Translocates & Binds Gene Gene Transcription & Cell Proliferation ARE->Gene Activates Flutamide Flutamide AR_Inhibited Androgen Receptor (AR) Flutamide->AR_Inhibited Competitively Binds & Inhibits No_Binding No Gene Transcription AR_Inhibited->No_Binding Prevents Activation

References

An In-Depth Technical Guide to the In Vitro Antiandrogenic Effects of Flutamide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Flutamide, a non-steroidal antiandrogen, and its more active metabolite, 2-hydroxyflutamide, are pivotal in the study and treatment of androgen-dependent conditions, most notably prostate cancer. Their primary mechanism of action is the competitive antagonism of the androgen receptor (AR), which disrupts the signaling cascade responsible for androgen-mediated gene expression and cell proliferation. This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize Flutamide's antiandrogenic properties. It presents quantitative data from key studies in structured tables, details common experimental protocols, and visualizes the underlying molecular pathways and experimental workflows using Graphviz diagrams. This document is intended for researchers, scientists, and drug development professionals engaged in androgen receptor signaling and antiandrogen drug discovery.

Core Mechanism of Action: Androgen Receptor Antagonism

The biological effects of androgens, such as testosterone and dihydrotestosterone (DHT), are mediated by the androgen receptor (AR), a ligand-activated transcription factor. In its inactive state, the AR resides in the cytoplasm. Upon binding to an androgen, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates into the nucleus.[1][2] Within the nucleus, the AR-androgen complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, initiating their transcription and leading to androgenic effects like prostate cell growth.[1][3]

Flutamide and its primary active metabolite, 2-hydroxyflutamide, function as pure antiandrogens by competitively binding to the AR.[3][4] This binding prevents or inhibits the binding of endogenous androgens. The Flutamide-AR complex is unable to efficiently initiate the full cascade of transcriptional activation, thereby blocking the expression of androgen-dependent genes.[1][5][6] This blockade of androgen action at the receptor level is the cornerstone of Flutamide's therapeutic effect.

Flutamide_Mechanism Figure 1: Mechanism of Androgen Receptor Antagonism by Flutamide cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (DHT/Testosterone) AR_inactive Inactive AR Androgen->AR_inactive Binds AR_active Active AR Complex AR_inactive->AR_active Activates AR_blocked Blocked AR Complex AR_inactive->AR_blocked Blocks Activation Flutamide Flutamide / Hydroxyflutamide Flutamide->AR_inactive Competitively Binds ARE ARE (DNA) AR_active->ARE Translocates & Binds No_Transcription Transcription Inhibited AR_blocked->No_Transcription Impaired Translocation & No DNA Binding Gene_Transcription Gene Transcription (e.g., PSA, Growth Factors) ARE->Gene_Transcription Initiates

Figure 1: Flutamide's Mechanism of Action.

Quantitative Analysis of Antiandrogenic Potency

The potency of Flutamide and its metabolites is quantified through various in vitro assays that measure their ability to compete with androgens for AR binding (binding affinity) and to inhibit androgen-induced cellular responses (functional antagonism).

Competitive Binding Affinity

Binding affinity is often expressed as the inhibitor constant (Ki), which represents the concentration of the inhibitor required to occupy 50% of the receptors in the absence of the ligand. A lower Ki value indicates a higher binding affinity. Studies show that 2-hydroxyflutamide has a significantly higher affinity for the AR than the parent compound, Flutamide.

Table 2.1: Androgen Receptor Binding Affinity (Ki) of Flutamide and 2-Hydroxyflutamide

Compound Tissue/Cell Source Ki (nM) Reference(s)
Flutamide Rat Anterior Pituitary 1275 [7]
Rat Ventral Prostate 1450 - 7550 [7]
2-Hydroxyflutamide Rat Anterior Pituitary 55 [7]
Rat Ventral Prostate 62 - 205 [7]
Human Prostatic Carcinoma 62 - 205 [7]
Rat Uterus 62 - 205 [7]
Mouse Shionogi Mammary Carcinoma 62 - 205 [7]
Dihydrotestosterone (DHT) Rat Ventral Prostate 0.1 - 0.47 [7]

| Testosterone | Rat Ventral Prostate | 0.6 - 2.7 |[7] |

Data compiled from multiple tissues as reported in the cited literature.

Functional Antagonism

Functional assays measure the concentration of an antagonist required to inhibit 50% of a specific androgen-induced biological response (IC50). These assays provide a more direct measure of the compound's antiandrogenic effect in a cellular context. Across different cell lines and endpoints, 2-hydroxyflutamide consistently demonstrates greater potency than other antiandrogens like Casodex (Bicalutamide).[8]

Table 2.2: Functional Antagonism (IC50) of Flutamide and 2-Hydroxyflutamide in In Vitro Assays

Assay Type Cell Line Androgen Stimulant Compound IC50 (nM) Reference(s)
Cell Proliferation Shionogi (SEM-107) 1 nM Testosterone 2-Hydroxyflutamide 72 [8]
1 nM Testosterone Casodex 243 [8]
1 nM Testosterone Nilutamide 412 [8]
GCDFP-15 Secretion T-47D 1 nM Testosterone 2-Hydroxyflutamide 29 [8]
1 nM Testosterone Casodex 180 [8]
1 nM Testosterone Nilutamide 87 [8]
GCDFP-15 Secretion ZR-75-1 1 nM Testosterone 2-Hydroxyflutamide 35 [8]
1 nM Testosterone Casodex 142 [8]
1 nM Testosterone Nilutamide 75 [8]
[3H] Testosterone Uptake Rat Adenohypophysial Cells 3 nM [3H]Testosterone 2-Hydroxyflutamide 50 [7]
Reporter Gene Assay CV-1 DHT Flutamide 102 [9]
AR-CALUX Assay - - Flutamide 1140 [10]
- - 2-Hydroxyflutamide 50 [10]

| Mitogenesis Inhibition | Mouse Spleen Cells | Concanavalin A | Flutamide | 12,000 |[11] |

Key In Vitro Experimental Protocols

A variety of standardized in vitro assays are employed to elucidate the antiandrogenic effects of compounds like Flutamide. Below are detailed protocols for the most common methodologies.

Competitive Androgen Receptor Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

  • Principle: A fixed concentration of a high-affinity radiolabeled androgen (e.g., [3H]DHT) is incubated with a source of AR (e.g., rat prostate cytosol) in the presence of varying concentrations of the unlabeled test compound (Flutamide). The amount of radiolabeled androgen displaced by the test compound is measured, allowing for the calculation of its binding affinity (Ki).

  • Methodology:

    • Receptor Preparation: Prepare a cytosolic fraction from an androgen-sensitive tissue, such as the rat ventral prostate, by homogenization and ultracentrifugation.

    • Incubation: In assay tubes, combine the cytosol preparation, a fixed concentration of [3H]DHT, and a range of concentrations of Flutamide or 2-hydroxyflutamide. Include control tubes for total binding (no competitor) and non-specific binding (a large excess of unlabeled DHT).

    • Separation: After incubation to equilibrium, separate the receptor-bound from free radiolabeled androgen using methods like dextran-coated charcoal adsorption or hydroxylapatite precipitation.

    • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Figure 2: Workflow for a Competitive AR Binding Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare AR Source (e.g., Prostate Cytosol) e1 Incubate AR Source + [3H]DHT + Flutamide Dilutions p1->e1 p2 Prepare Serial Dilutions of Flutamide p2->e1 p3 Prepare Radiolabeled Androgen ([3H]DHT) p3->e1 e2 Separate Bound and Free Ligand e1->e2 e3 Measure Radioactivity (Scintillation Counting) e2->e3 a1 Calculate Specific Binding e3->a1 a2 Plot Dose-Response Curve & Determine IC50 a1->a2 a3 Calculate Ki using Cheng-Prusoff Equation a2->a3

Figure 2: Workflow for a Competitive AR Binding Assay.
Androgen-Responsive Reporter Gene Assay

This cell-based functional assay measures the ability of a compound to inhibit androgen-induced transcription of a reporter gene.

  • Principle: A host cell line (e.g., PC3, which lacks endogenous AR, or CV-1) is transiently co-transfected with two plasmids: an expression vector containing the human AR gene and a reporter vector containing a reporter gene (e.g., luciferase or CAT) under the control of an androgen-responsive promoter (e.g., MMTV or PSA promoter).[5][9] When treated with an androgen, the expressed AR activates the transcription of the reporter gene. The antiandrogenic activity of Flutamide is quantified by its ability to inhibit this androgen-induced reporter activity.

  • Methodology:

    • Cell Culture: Plate host cells (e.g., PC3) in multi-well plates.

    • Transfection: Co-transfect the cells with the AR expression plasmid and the ARE-reporter plasmid using a suitable transfection reagent. A third plasmid (e.g., expressing Renilla luciferase) may be included to normalize for transfection efficiency.

    • Treatment: After allowing for protein expression, treat the cells with a constant concentration of an androgen (e.g., DHT) alone or in combination with increasing concentrations of Flutamide.

    • Incubation: Incubate the cells for 24-48 hours to allow for reporter gene expression.

    • Lysis and Assay: Lyse the cells and measure the reporter enzyme activity (e.g., luminescence for luciferase) using a plate reader.

    • Data Analysis: Normalize the reporter activity to the control plasmid activity. Plot the normalized activity against the Flutamide concentration to determine the IC50 value.

Reporter_Assay_Workflow Figure 3: Workflow for a Reporter Gene Assay cluster_setup Cell & Plasmid Setup cluster_treat Treatment & Incubation cluster_measure Measurement & Analysis s1 Culture Host Cells (e.g., PC3, CV-1) s2 Co-transfect with: 1. AR Expression Plasmid 2. ARE-Reporter Plasmid s1->s2 t1 Treat Cells with: - Androgen (e.g., DHT) - Androgen + Flutamide s2->t1 t2 Incubate for 24-48 hours t1->t2 m1 Lyse Cells t2->m1 m2 Measure Reporter Activity (e.g., Luminescence) m1->m2 m3 Normalize Data and Calculate IC50 m2->m3

Figure 3: Workflow for a Reporter Gene Assay.
Cell Proliferation and Secretion Assays

These assays use androgen-dependent cell lines to measure the effect of antiandrogens on physiological endpoints like cell growth or protein secretion.

  • Principle: Cell lines that require androgens for proliferation (e.g., Shionogi mouse mammary tumor cells) or for the secretion of specific proteins (e.g., GCDFP-15 in T-47D cells) are used.[8] The ability of Flutamide to inhibit these androgen-stimulated effects is a measure of its antiandrogenic activity.

  • Methodology:

    • Cell Seeding: Plate the androgen-dependent cells in a suitable medium, often stripped of endogenous steroids.

    • Treatment: Treat the cells with a stimulating concentration of an androgen (e.g., testosterone) with or without various concentrations of Flutamide.

    • Incubation: Incubate the cells for a period sufficient to observe a response (e.g., 6-10 days for proliferation).[8][12]

    • Quantification:

      • For Proliferation: Assess cell viability or number using assays like MTT, or by measuring DNA concentration.[12][13]

      • For Secretion: Collect the cell culture medium and quantify the secreted protein (e.g., GCDFP-15) using an enzyme immunoassay (EIA).[8]

    • Data Analysis: Determine the IC50 value by plotting the inhibition of proliferation or secretion against the Flutamide concentration.

Advanced Mechanistic Insights from In Vitro Studies

Beyond its primary role as a competitive AR antagonist, in vitro studies have revealed additional mechanisms and effects of Flutamide.

  • Activity on Mutant Androgen Receptors: Some studies have shown that Flutamide, but not always its active metabolite, can suppress the transcriptional activity of certain mutant androgen receptors found in hormone-refractory prostate cancer, such as the T877A mutant expressed in LNCaP cells.[5] This suggests a potential role in more advanced disease states.

  • Induction of DNA Double-Strand Breaks: In the context of androgen deprivation, Flutamide's active metabolite, hydroxyflutamide, has been shown to induce the nuclear translocation of AR and stimulate TOP2B-mediated DNA double-strand breaks (DSBs).[14] This paradoxical effect suggests that Flutamide could potentially act as a radiosensitizer, enhancing the efficacy of radiation therapy by inducing DNA damage in prostate cancer cells.[14][15]

Flutamide_DSB_Pathway Figure 4: Proposed Pathway for Flutamide-Induced DNA Damage cluster_conditions Condition: Androgen Deprivation cluster_action Cellular Action cluster_outcome Potential Outcome Flutamide Hydroxyflutamide AR Androgen Receptor (AR) Flutamide->AR Binds Translocation AR Nuclear Translocation AR->Translocation Induces TOP2B TOP2B Activation Translocation->TOP2B Stimulates DSB DNA Double-Strand Breaks (γH2A.x foci) TOP2B->DSB Mediates Outcome Synergy with Radiation Therapy DSB->Outcome

Figure 4: Flutamide-Induced DNA Damage Pathway.
  • Off-Target Effects: In vitro experiments have also identified that Flutamide can act as a ligand for the aryl hydrocarbon receptor (AhR), a mechanism potentially linked to its observed hepatotoxicity.[16] Furthermore, studies in isolated hepatocytes have shown that Flutamide can induce oxidative stress, mitochondrial dysfunction, and lipid peroxidation, providing further insight into its potential for cellular toxicity.[17][18]

Conclusion

In vitro studies are indispensable for characterizing the antiandrogenic effects of Flutamide. They have definitively established that its active metabolite, 2-hydroxyflutamide, is a potent competitive antagonist of the androgen receptor. Quantitative data derived from binding, reporter gene, and cell-based functional assays provide a robust framework for comparing its potency against other antiandrogens. Furthermore, these studies continue to uncover novel aspects of Flutamide's mechanism, including its effects on mutant receptors and its potential to induce DNA damage, which may open new avenues for therapeutic strategies. The experimental protocols detailed herein represent the foundational tools for the continued investigation of both current and next-generation antiandrogen therapies.

References

Flutamide's Effect on Androgen Receptor Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the nonsteroidal antiandrogen, flutamide, and its impact on androgen receptor (AR) signaling. Flutamide, and more potently its active metabolite hydroxyflutamide, functions as a competitive antagonist to the AR, playing a crucial role in the management of prostate cancer. This guide details its mechanism of action, presents key quantitative data on its biochemical and cellular activity, outlines standard experimental protocols for its evaluation, and visualizes the complex signaling and experimental pathways involved.

Introduction

Flutamide is a first-generation nonsteroidal antiandrogen (NSAA) used primarily in the treatment of prostate cancer.[1][2] Unlike steroidal antiandrogens, it possesses no intrinsic hormonal activity. Flutamide itself is a prodrug that is rapidly and extensively metabolized in the liver to its more potent, active form, 2-hydroxyflutamide.[3][4][5][6] This active metabolite is the primary mediator of the drug's therapeutic effects. The core mechanism of flutamide involves the competitive inhibition of androgen binding to the androgen receptor (AR), thereby disrupting the signaling cascade that promotes the growth and survival of prostate cancer cells.[1][3][7]

Mechanism of Action

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), regulates the expression of genes critical for the development and maintenance of the male phenotype, as well as the growth of prostate cancer cells.[3]

Canonical Androgen Receptor Signaling

In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Binding of an androgen (e.g., DHT) induces a conformational change, leading to the dissociation of HSPs. The activated AR then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, recruiting co-activators and initiating gene transcription.

Caption: Canonical Androgen Receptor (AR) Signaling Pathway.
Flutamide's Antagonistic Action

Flutamide and its active metabolite, hydroxyflutamide, act as direct, competitive antagonists of the AR.[1] They bind to the same ligand-binding domain as endogenous androgens. This binding prevents the necessary conformational changes required for receptor activation. Consequently, flutamide inhibits the nuclear translocation of the AR, its binding to AREs, and the subsequent transcription of androgen-dependent genes essential for prostate cancer cell proliferation.[7][8]

When used as monotherapy, the blockade of AR in the hypothalamus and pituitary gland disrupts the negative feedback loop, leading to an increase in luteinizing hormone (LH) and consequently, elevated plasma testosterone levels.[3][9] This is why flutamide is often used in combination with a gonadotropin-releasing hormone (GnRH) agonist, which suppresses testicular testosterone production, a strategy known as combined androgen blockade (CAB).[1][2]

Flutamide_Mechanism_of_Action DHT Androgen (e.g., DHT) AR_HSP AR-HSP Complex DHT->AR_HSP Binding Blocked Flutamide Hydroxyflutamide Flutamide->AR_HSP ARE ARE on DNA AR_HSP->ARE Nuclear Translocation & DNA Binding Blocked Transcription Gene Transcription (Blocked) ARE->Transcription Experimental_Workflow cluster_biochem Biochemical Characterization cluster_data Data Interpretation BindingAssay AR Competitive Binding Assay Binding_Result Determine Ki BindingAssay->Binding_Result ReporterAssay AR Reporter Gene Assay Binding_Result->ReporterAssay Informs Cellular Dose Selection Reporter_Result Determine Antagonist IC50 ReporterAssay->Reporter_Result ProliferationAssay Cell Proliferation (MTT) Assay Proliferation_Result Determine Cytostatic IC50 ProliferationAssay->Proliferation_Result GeneExpression Target Gene Expression (RT-qPCR) Gene_Result Confirm Downregulation of AR Target Genes GeneExpression->Gene_Result Reporter_Result->ProliferationAssay Reporter_Result->GeneExpression

References

Flutamide in Basic Endocrinology Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutamide is a non-steroidal compound recognized for its potent anti-androgenic properties.[1] While clinically established in the management of androgen-dependent conditions such as prostate cancer and hirsutism, its significance extends deeply into basic endocrinology research.[2][3][4] Flutamide serves as an invaluable pharmacological tool for investigating the multifaceted roles of androgens and the androgen receptor (AR) in physiological and pathological processes. This guide provides an in-depth overview of the core applications of flutamide in a research context, focusing on its mechanism of action, quantitative data, experimental protocols, and the visualization of associated pathways.

Flutamide functions as a prodrug, being rapidly metabolized in the liver to its more active form, 2-hydroxyflutamide.[2][5] This active metabolite is a pure, competitive antagonist of the androgen receptor.[1][2][6] By binding to the AR, it prevents the native ligands, testosterone and dihydrotestosterone (DHT), from associating with the receptor, thereby inhibiting subsequent downstream signaling cascades that govern gene expression.[1][2][7]

Mechanism of Action

The primary mechanism of flutamide revolves around its competitive antagonism at the androgen receptor. Unlike steroidal anti-androgens, it possesses no intrinsic agonistic activity.[8]

  • Competitive Binding: Flutamide's active metabolite, 2-hydroxyflutamide, directly competes with endogenous androgens like testosterone and dihydrotestosterone (DHT) for the ligand-binding domain of the AR.[2][9]

  • Inhibition of AR Transactivation: By binding to the AR, hydroxyflutamide prevents the conformational changes necessary for receptor activation. This blockade inhibits the translocation of the AR to the cell nucleus and its subsequent binding to androgen response elements (AREs) on DNA, thereby halting the transcription of androgen-dependent genes.[2][10]

  • Disruption of the HPG Axis Feedback: Flutamide's anti-androgenic action is not limited to peripheral tissues. It also blocks androgen receptors in the hypothalamus and pituitary gland. This disrupts the negative feedback loop normally exerted by testosterone, leading to an increase in the secretion of Luteinizing Hormone (LH).[2][6][11][12] The elevated LH levels then stimulate the testes to produce more testosterone.[11][13][14] This systemic hormonal alteration is a critical consideration in in vivo experimental designs.

Data Presentation: Quantitative Analysis

The following tables summarize key quantitative data related to flutamide's interaction with the androgen receptor and its physiological effects, facilitating comparison and experimental design.

Table 1: Androgen Receptor Binding Affinity and Potency

CompoundParameterValueSpecies/TissueReference
Flutamide Ki1275 - 7550 nMRat (various tissues)[15]
RBA<0.0057Human Prostate[16]
Hydroxyflutamide Ki55 - 205 nMRat (various tissues)[15]
IC50700 nMNot Specified[5][16]
RBA0.57Human Prostate[16]
Testosterone (T) IC500.5 nMRat Adenohypophysial Cells[15]
Ki0.6 - 2.7 nMRat (various tissues)[15]
Dihydrotestosterone (DHT) Ki0.1 - 0.47 nMRat (various tissues)[15]
RBA85Human Prostate[16]
Bicalutamide RBA1.4Human Prostate[16]

Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration; RBA: Relative binding affinity (compared to Metribolone at 100%).

Table 2: In Vivo Effects of Flutamide on Systemic Hormone Levels

SpeciesDoseDurationLH ChangeTestosterone ChangeReference
Normal Men750 mg/day14 days▲ Increased (5.9 to 8.6 ng/ml)▲ Increased (17.4 to 26.9 nmol/liter)[14]
Men with Prostate Cancer750-1500 mg/day0.5-7 monthsNo significant change▲ Increased (279 to 484 ng/dl)[13]
Intact Male Rats0.5 mg/dayNot specified▲ 7- to 8-fold increase (I-LH)No change[11]
Intact Male RatsHigher dosesNot specified▲ Increased (B-LH)▲ Increased to castration levels[11]
Male Rats4 mg/kg/day28 daysNot specified▲ Increased[17]
Male RatsNot specifiedShort-term▲ Increased (24.38 to 33.76 mIU/mL)▲ Increased (32.04 to 51.17 ng/mL)[3]

▲: Increase; I-LH: Immunoreactive LH; B-LH: Bioactive LH.

Table 3: In Vitro Effects of Flutamide on Prostate Cancer Cell Lines

Cell LineParameterValueTreatment DurationReference
PC3IC5017.88 µM48 hours[18]
LNCaPIC5014.3 µM48 hours[18]
DU145IC5011.44 µM48 hours[18]

Signaling Pathways and Experimental Workflows

Visualizations created using Graphviz provide a clear understanding of the molecular interactions and experimental processes involving flutamide.

cluster_1 Cytoplasm cluster_2 Nucleus Androgen Androgen (T or DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds Flutamide Hydroxyflutamide Flutamide->AR_HSP Competitively Binds AR Androgen Receptor (AR) HSP HSP AR_HSP->HSP HSP Dissociates AR_Androgen Activated AR-Androgen Complex AR_HSP->AR_Androgen Conformational Change ARE Androgen Response Element (ARE) AR_Androgen->ARE Translocation & Dimerization Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates

Caption: Androgen Receptor signaling and the inhibitory action of hydroxyflutamide.

Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary  GnRH (+) Testes Testes Pituitary->Testes  LH (+) Testosterone Testosterone Testes->Testosterone Produces Testosterone->Hypothalamus Negative Feedback (-) Testosterone->Pituitary Negative Feedback (-) Flutamide Flutamide Flutamide->Hypothalamus Blocks AR Flutamide->Pituitary Blocks AR

Caption: Flutamide disrupts the Hypothalamic-Pituitary-Gonadal (HPG) axis feedback loop.

A Prepare AR Source (e.g., tissue cytosol, recombinant protein) B Incubate AR with fixed conc. of radiolabeled androgen (e.g., [3H]DHT) A->B C Add increasing concentrations of unlabeled competitor (Flutamide/Hydroxyflutamide) B->C D Separate bound from free radioligand (e.g., filtration, charcoal) C->D E Quantify bound radioactivity (Scintillation counting) D->E F Data Analysis: Plot competition curve, calculate IC50 and Ki E->F

Caption: Workflow for a competitive androgen receptor binding assay.

A Co-transfect cells with: 1. AR Expression Vector 2. Reporter Vector (ARE-Luciferase) B Culture cells for 24-48h to allow for protein expression A->B C Treat cells with: - Vehicle Control - Androgen (e.g., DHT) - Androgen + Flutamide B->C D Incubate for 18-24h C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence (proportional to AR activity) E->F G Data Analysis: Calculate % inhibition of androgen-induced activity F->G

Caption: Workflow for an androgen receptor reporter gene assay.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are foundational protocols for key experiments involving flutamide.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of flutamide and its metabolites for the androgen receptor.

  • Materials:

    • AR Source: Rat ventral prostate cytosol or purified recombinant human AR.

    • Radioligand: [³H]-Dihydrotestosterone ([³H]DHT) or [³H]-Mibolerone.

    • Competitors: Unlabeled DHT (for standard curve), Flutamide, Hydroxyflutamide.

    • Assay Buffer: TEGMD buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4).

    • Separation Agent: Dextran-coated charcoal (DCC) suspension.

    • Scintillation Cocktail and Vials.

  • Procedure:

    • Preparation: Prepare serial dilutions of unlabeled competitors (DHT, Flutamide, Hydroxyflutamide) in the assay buffer. Keep all reagents and protein preparations on ice.

    • Incubation: In microcentrifuge tubes, combine the AR source, a fixed concentration of [³H]DHT (typically at or below its Kd), and varying concentrations of the competitor. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled DHT).

    • Equilibration: Incubate the mixture at 4°C for 18-24 hours to reach binding equilibrium.

    • Separation: Add a volume of ice-cold DCC suspension to each tube to adsorb unbound radioligand. Incubate on ice for 10-15 minutes with occasional vortexing.

    • Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C to pellet the charcoal.

    • Quantification: Carefully transfer a known volume of the supernatant (containing the AR-bound radioligand) to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Subtract non-specific binding from all other readings. Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression (sigmoidal dose-response) to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

Protocol 2: AR-Mediated Reporter Gene Assay

This cell-based assay measures the ability of flutamide to antagonize androgen-induced gene transcription.[20]

  • Materials:

    • Cell Line: An AR-negative cell line like PC3 or an AR-positive line like LNCaP.[21] For AR-negative cells, co-transfection with an AR expression vector is required.

    • Plasmids: An AR expression vector (e.g., pCMV-hAR) and a reporter plasmid containing an androgen-responsive promoter driving a reporter gene (e.g., pGL3-PSA-Luc, containing the prostate-specific antigen promoter upstream of the luciferase gene).[21] A control plasmid (e.g., expressing Renilla luciferase) is used for transfection normalization.

    • Transfection Reagent: (e.g., Lipofectamine).

    • Cell Culture Medium: Phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous steroids.

    • Test Compounds: DHT, Flutamide, Hydroxyflutamide.

    • Luciferase Assay Reagent Kit.

  • Procedure:

    • Cell Plating: Seed cells in 96-well or 24-well plates at a density that will result in 70-90% confluency at the time of transfection.

    • Transfection: Co-transfect the cells with the AR expression plasmid (if needed), the androgen-responsive reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Recovery: After 4-6 hours, replace the transfection medium with fresh phenol red-free medium containing charcoal-stripped serum and allow cells to recover for 24 hours.

    • Treatment: Treat the cells with DHT at a concentration known to elicit a submaximal response (e.g., its EC50) in the presence of increasing concentrations of flutamide or hydroxyflutamide. Include controls for vehicle, DHT alone, and flutamide alone.

    • Incubation: Incubate the treated cells for 18-24 hours.

    • Lysis and Assay: Wash the cells with PBS and lyse them using the buffer provided in the luciferase assay kit. Measure both firefly (reporter) and Renilla (normalization) luciferase activity using a luminometer.

    • Data Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings for each well. Calculate the percentage of inhibition of DHT-induced activity for each flutamide concentration and determine the IC50 value.[22][23]

Protocol 3: In Vivo Study in a Male Rat Model

This protocol outlines a general approach to assess the anti-androgenic effects of flutamide in vivo.

  • Animals:

    • Species/Strain: Adult male Sprague-Dawley or Wistar rats.

    • Housing: Controlled environment (12h light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.

  • Experimental Design:

    • Acclimation: Acclimate animals for at least one week before the start of the experiment.

    • Grouping: Randomly assign animals to treatment groups (e.g., n=8-10 per group):

      • Group 1: Vehicle Control (e.g., corn oil).

      • Group 2-4: Flutamide at increasing doses (e.g., 1, 4, 10 mg/kg/day).[12][17]

    • Administration: Administer flutamide or vehicle daily via oral gavage for a specified period (e.g., 28 days).[17]

    • Monitoring: Monitor body weight and clinical signs of toxicity throughout the study.

  • Endpoint Collection (at study termination):

    • Euthanasia and Blood Collection: Euthanize animals (e.g., via CO₂ asphyxiation followed by cardiac puncture). Collect trunk blood for hormone analysis.

    • Hormone Analysis: Separate serum and store at -80°C. Measure serum concentrations of LH, FSH, and testosterone using validated ELISA or RIA kits.[3]

    • Organ Weights: Carefully dissect and weigh androgen-dependent tissues, including the ventral prostate, seminal vesicles, and epididymides.[17]

    • Histopathology: Fix tissues in 10% neutral buffered formalin for histological examination to assess for changes such as glandular atrophy.

  • Data Analysis: Compare organ weights (absolute and relative to body weight) and hormone levels between flutamide-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Summary of Research Applications

  • Probing AR Function: Flutamide is a standard tool for blocking AR signaling to elucidate the receptor's role in the development, function, and maintenance of various tissues, including the prostate, testes, skin, and central nervous system.[3][7]

  • Modeling Androgen-Dependent Diseases: It is widely used in animal models of prostate cancer, benign prostatic hyperplasia (BPH), and polycystic ovary syndrome (PCOS) to investigate disease pathogenesis and evaluate therapeutic strategies.[4][24]

  • Dissecting HPG Axis Regulation: By selectively blocking AR-mediated feedback, flutamide allows researchers to study the independent and integrated roles of the hypothalamus, pituitary, and gonads in regulating hormone production.[11][12]

  • Endocrine Disruptor Research: Due to its well-characterized anti-androgenic activity, flutamide often serves as a positive control or reference compound in screening assays designed to identify environmental chemicals with endocrine-disrupting potential.[17]

  • Investigating Drug Resistance: Studies on mutations in the AR ligand-binding domain that convert flutamide from an antagonist to an agonist have provided critical insights into the mechanisms of treatment resistance in prostate cancer.[21][25]

References

Methodological & Application

Application Notes and Protocols for Studying Androgen Receptor Antagonism Using Flutamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing flutamide, a nonsteroidal antiandrogen, for the study of androgen receptor (AR) antagonism. This document details the mechanism of action of flutamide, presents key quantitative data, and offers detailed protocols for essential in vitro and in vivo experiments.

Introduction

Flutamide is a nonsteroidal antiandrogen that is primarily used in the treatment of prostate cancer.[1] It functions as a competitive antagonist of the androgen receptor, thereby inhibiting the biological effects of androgens like testosterone and dihydrotestosterone (DHT).[1] Flutamide itself is a prodrug that is rapidly metabolized in the liver to its more active form, 2-hydroxyflutamide.[1][2] This active metabolite has a higher affinity for the androgen receptor and is largely responsible for the pharmacological activity of the drug.[3] Understanding the interaction of flutamide and its metabolites with the androgen receptor is crucial for research into androgen-dependent diseases and the development of novel antiandrogen therapies.

Mechanism of Action

Flutamide exerts its antiandrogenic effects by directly competing with androgens for binding to the ligand-binding domain of the androgen receptor.[1] This competitive inhibition prevents the conformational changes in the receptor that are necessary for its activation, subsequent translocation to the nucleus, and the transcription of androgen-responsive genes.[4] While anti-androgens like hydroxyflutamide bind to the AR and cause nuclear translocation, they do not induce transcriptional activation.[4]

Quantitative Data

The following tables summarize the binding affinities and inhibitory concentrations of flutamide and its active metabolite, hydroxyflutamide, for the androgen receptor.

CompoundParameterValueSpecies/Tissue/Cell LineReference
Flutamide Ki1275 nMRat anterior pituitary[3]
Ki1450 - 7550 nMRat ventral prostate, human prostatic carcinoma, rat uterus, mouse Shionogi mammary carcinoma[3]
IC5017.88 µMPC3 human prostate cancer cells[5]
IC5014.3 µMLNCaP human prostate cancer cells[5]
IC5011.44 µMDU145 human prostate cancer cells[5]
Hydroxyflutamide Ki55 nMRat anterior pituitary[3][6]
Ki62 - 205 nMRat ventral prostate, human prostatic carcinoma, rat uterus, mouse Shionogi mammary carcinoma[3]
IC50700 nM (0.7 µM)Androgen Receptor[2][7][8]
IC5050 nMRat adenohypophysial cells (inhibition of [3H] testosterone uptake)[3]

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

The following diagram illustrates the classical androgen receptor signaling pathway and the point of inhibition by flutamide.

AndrogenReceptorSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone/ DHT AR Androgen Receptor (AR) - HSP Complex Testosterone->AR Binds AR_Ligand AR-Ligand Complex AR->AR_Ligand Conformational Change Flutamide Flutamide/ Hydroxyflutamide Flutamide->AR Competitively Inhibits AR_Dimer AR Dimer AR_Ligand->AR_Dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates

Caption: Androgen receptor signaling and flutamide inhibition.

Experimental Workflow: Screening for AR Antagonists

This diagram outlines a typical workflow for identifying and characterizing androgen receptor antagonists.

AR_Antagonist_Screening cluster_workflow Screening Workflow Start Compound Library Primary_Screen High-Throughput Screening (e.g., Reporter Gene Assay) Start->Primary_Screen Hit_Identification Hit Identification (Compounds showing AR antagonism) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Secondary_Assay Secondary Assay (e.g., AR Binding Assay) Dose_Response->Secondary_Assay Lead_Optimization Lead Optimization Secondary_Assay->Lead_Optimization

Caption: Workflow for AR antagonist screening.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity of flutamide or other test compounds to the androgen receptor by measuring their ability to displace a radiolabeled androgen.

Materials:

  • AR-positive cell line (e.g., LNCaP) or tissue cytosol expressing AR.

  • Radiolabeled androgen (e.g., [³H]-R1881 or [³H]-DHT).

  • Unlabeled androgen (e.g., R1881 or DHT) for determining non-specific binding.

  • Flutamide or other test compounds.

  • Binding buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • 96-well filter plates and vacuum manifold.

Procedure:

  • Preparation of Cell Lysate/Cytosol:

    • Culture AR-positive cells to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold binding buffer and homogenize.

    • Centrifuge at 100,000 x g for 1 hour at 4°C to obtain the cytosolic fraction (supernatant).

    • Determine the protein concentration of the cytosol using a standard protein assay (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, set up the following reactions in triplicate:

      • Total Binding: Cytosol + radiolabeled androgen.

      • Non-specific Binding: Cytosol + radiolabeled androgen + excess unlabeled androgen (e.g., 1000-fold molar excess).

      • Competitive Binding: Cytosol + radiolabeled androgen + varying concentrations of flutamide/test compound.

    • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Transfer the incubation mixtures to a 96-well filter plate.

    • Wash the filters rapidly with ice-cold binding buffer using a vacuum manifold to remove unbound radioligand.

  • Quantification:

    • Transfer the filters to scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor (flutamide).

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Androgen Receptor Luciferase Reporter Gene Assay

This assay measures the ability of flutamide to inhibit androgen-induced transactivation of a reporter gene.

Materials:

  • A suitable mammalian cell line (e.g., PC3 or CHO cells, which have low endogenous AR expression).[4][9]

  • Expression vector for the human androgen receptor (hAR).[4][9]

  • Reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase).[10][11]

  • A control plasmid for normalization of transfection efficiency (e.g., a plasmid expressing Renilla luciferase).

  • Transfection reagent.

  • Cell culture medium (phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids).

  • Androgen (e.g., DHT or the synthetic androgen R1881).[11][12]

  • Flutamide or other test compounds.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection:

    • Plate cells in a 96-well plate and allow them to attach overnight.

    • Co-transfect the cells with the hAR expression vector, the ARE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[4][9]

    • Allow the cells to recover for 24 hours post-transfection.

  • Compound Treatment:

    • Replace the medium with fresh phenol red-free medium containing charcoal-stripped serum.

    • Treat the cells with:

      • Vehicle control.

      • Androgen alone (e.g., 1 nM DHT).

      • Androgen + varying concentrations of flutamide.

    • Incubate for 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Measure both Firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Calculate the fold induction of luciferase activity by the androgen relative to the vehicle control.

    • Plot the percentage of androgen-induced luciferase activity against the log concentration of flutamide.

    • Determine the IC50 value from the resulting dose-response curve.

In Vivo Study of Androgen Receptor Antagonism in a Mouse Model

This protocol describes a general approach to evaluate the in vivo efficacy of flutamide in a prostate cancer xenograft model.

Materials:

  • Immunocompromised mice (e.g., male nude or SCID mice).

  • Androgen-dependent prostate cancer cells (e.g., LNCaP).

  • Matrigel or other suitable extracellular matrix.

  • Flutamide.

  • Vehicle for flutamide administration (e.g., corn oil).

  • Calipers for tumor measurement.

  • Animal balance.

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of LNCaP cells mixed with Matrigel into the flank of each mouse.

    • Monitor the mice for tumor growth.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups:

      • Vehicle control.

      • Flutamide (e.g., administered daily by oral gavage).

    • Treat the mice for a predetermined period (e.g., 21-28 days).

  • Monitoring and Data Collection:

    • Measure tumor volume with calipers two to three times per week. (Tumor Volume = (Length x Width²)/2).

    • Monitor the body weight of the mice as an indicator of general health.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor weight can also be measured as an endpoint.

    • Optional: Collect blood for analysis of serum prostate-specific antigen (PSA) levels.

    • Optional: Perform histological and immunohistochemical analysis of the tumors.

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Compare the final tumor volumes and weights between the control and flutamide-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

    • Assess the effect of flutamide on PSA levels and other relevant biomarkers.

Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant institutional animal care and use committee (IACUC).

References

Application Notes: Flutamide as a Tool to Investigate Hormone Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Flutamide is a nonsteroidal antiandrogen medication primarily utilized in the treatment of androgen-dependent conditions, most notably prostate cancer.[1][2] It functions as a competitive antagonist of the androgen receptor (AR), blocking the binding of androgens like testosterone and dihydrotestosterone (DHT).[3] This action inhibits the downstream signaling pathways that promote the growth and survival of prostate cancer cells.[1] Flutamide itself is a prodrug, rapidly metabolized in the liver to its more potent active form, 2-hydroxyflutamide.[1] Due to its specific mechanism of action, flutamide serves as an invaluable tool for researchers and drug development professionals to investigate the mechanisms of hormone resistance, a major challenge in cancer therapy. By developing cell lines resistant to flutamide, scientists can explore the molecular adaptations that allow cancer cells to evade androgen-targeted therapies. These application notes provide detailed protocols for utilizing flutamide to generate and characterize hormone-resistant prostate cancer cell models.

Mechanism of Action: Androgen Receptor Antagonism

Flutamide exerts its antiandrogenic effect by directly competing with endogenous androgens for the ligand-binding domain of the androgen receptor.[4] In normal signaling, androgen binding induces a conformational change in the AR, leading to its translocation to the nucleus, dimerization, and binding to androgen response elements (AREs) on DNA, thereby regulating the transcription of target genes involved in cell growth and proliferation.[1] Flutamide's active metabolite, 2-hydroxyflutamide, binds to the AR but does not induce the proper conformational change, preventing nuclear translocation and subsequent gene expression.[1] This blockade of androgen-stimulated growth is crucial for its therapeutic effect and its utility as a research tool.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds & Activates Flutamide 2-Hydroxyflutamide (Active Flutamide) Flutamide->AR Competitively Binds & Inhibits AR_Active Activated AR Complex AR->AR_Active Conformational Change AR_Translocated Translocated AR AR_Active->AR_Translocated Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_Translocated->ARE Binds Gene_Transcription Target Gene Transcription (e.g., PSA) ARE->Gene_Transcription Promotes Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Caption: Androgen receptor signaling and flutamide inhibition.

Data Presentation: Characterization of Flutamide Resistance

Chronic exposure of androgen-sensitive prostate cancer cells (e.g., LNCaP) to flutamide can lead to the development of resistant clones (e.g., LN-FLU).[5] These resistant cells exhibit significant molecular and phenotypic changes compared to their parental counterparts.

CharacteristicLNCaP (Flutamide-Sensitive)LN-FLU (Flutamide-Resistant)Reference
Flutamide Sensitivity Sensitive to anti-proliferative effectsResistant to flutamide concentrations up to 20 µM[5]
Androgen Receptor (AR) Expression HighLower expression compared to LNCaP[5]
Cell Proliferation Inhibited by flutamideNot significantly inhibited by flutamide[5]
Cyclin D1 Expression PresentSignificantly reduced[5]
p16 Expression LowOverexpressed, indicating proliferation arrest[5]
PI3K/Akt/mTOR Pathway ActiveDecreased phosphorylation and overall expression of Akt and mTOR[5]
Cross-Resistance Sensitive to DocetaxelLess sensitive to Docetaxel[5]

Experimental Protocols

Protocol 1: Development of a Flutamide-Resistant Cell Line

This protocol describes the generation of an androgen-independent, flutamide-resistant cell line from an androgen-sensitive parental line, such as LNCaP, based on established methods.[5]

Materials:

  • LNCaP human prostate cancer cell line (ATCC CRL-1740)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 2-hydroxy-flutamide (FLU), the active metabolite of flutamide

  • Cell culture flasks, plates, and consumables

Procedure:

  • Initial Culture: Culture LNCaP cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Stepwise Flutamide Exposure:

    • Begin by exposing the LNCaP cells to a low concentration of 2-hydroxy-flutamide (e.g., 0.1 µM).

    • Culture the cells until they resume a stable growth rate. This may take several weeks.

    • Once the cells have adapted, gradually increase the concentration of 2-hydroxy-flutamide in a stepwise manner (e.g., 0.5 µM, 1 µM, 2 µM, and so on).

    • Allow the cells to adapt and stabilize at each new concentration before proceeding to the next.

  • Maintenance of Resistant Line: The entire adaptation process can take 6-9 months.[5] Once cells are able to grow consistently in a target concentration (e.g., 2 µM 2-hydroxy-flutamide), they can be considered a resistant cell line (e.g., LN-FLU).[5]

  • Cryopreservation: Establish a cell bank of the resistant line by cryopreserving vials at various passages to ensure reproducibility.

  • Validation: Regularly validate the resistant phenotype using the protocols outlined below (Cell Viability, Western Blot, etc.).

Experimental_Workflow cluster_characterization Characterization of Resistance start Start with Parental Androgen-Sensitive Cells (e.g., LNCaP) culture Culture in media with stepwise increase of Flutamide concentration start->culture adapt Allow cells to adapt and resume growth (6-9 months) culture->adapt resistant_line Establish Stable Flutamide-Resistant Cell Line (e.g., LN-FLU) adapt->resistant_line viability Cell Viability Assay (MTT/MTS) resistant_line->viability western Western Blot Analysis (AR, Akt, mTOR) resistant_line->western qpcr qRT-PCR (AR, PSA) resistant_line->qpcr compare Compare results to parental cell line to confirm resistant phenotype viability->compare western->compare qpcr->compare

Caption: Workflow for generating and characterizing resistant cells.

Protocol 2: Cell Viability Assay (MTT)

This assay measures cellular metabolic activity as an indicator of cell viability to quantify resistance.[6][7]

Materials:

  • Parental (e.g., LNCaP) and resistant (e.g., LN-FLU) cells

  • 96-well cell culture plates

  • Flutamide stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • Serum-free medium

  • Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed both parental and resistant cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of flutamide. Replace the medium in the wells with medium containing the different concentrations of flutamide (e.g., 0 to 50 µM). Include a "vehicle only" control.

  • Incubation: Incubate the plates for the desired exposure period (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/ml) to each well.[7]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[6]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the purple formazan crystals.[6]

  • Absorbance Reading: Mix gently and read the absorbance at 570 nm using a multi-well spectrophotometer.[7]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) for each cell line.

Protocol 3: Western Blot Analysis for Protein Expression

This protocol is for assessing changes in the expression levels of key proteins like AR, Akt, and mTOR.[5]

Materials:

  • Parental and resistant cell lysates

  • SDS-PAGE gels

  • Transfer buffer and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AR, anti-phospho-Akt, anti-Akt, anti-mTOR)

  • HRP-conjugated secondary antibodies

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cultured parental and resistant cells and determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and load onto an SDS-PAGE gel for separation by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to compare protein expression levels between the sensitive and resistant cell lines.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This protocol is used to measure the mRNA levels of AR and AR-target genes like Prostate-Specific Antigen (PSA).[8]

Materials:

  • Parental and resistant cells

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific primers for AR, PSA, and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from both cell lines using a commercial kit, following the manufacturer's instructions. Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and qPCR master mix.

  • qPCR Amplification: Run the reaction on a qPCR instrument using a standard thermal cycling protocol (denaturation, annealing, extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. Compare the normalized expression levels between the resistant and parental cells.

Resistance_Mechanisms start Investigating Hormone Resistance with Flutamide phenotype Resistant Phenotype Observed (Cell growth in presence of Flutamide) start->phenotype question What is the mechanism of resistance? phenotype->question ar_dependent Androgen-Dependent Resistance question->ar_dependent  Is AR signaling still active? ar_independent Androgen-Independent Resistance question->ar_independent  Is AR signaling bypassed? mech1 AR Overexpression or Mutation (e.g., T877A) ar_dependent->mech1 mech2 Activation of Bypass Pathways (e.g., PI3K/Akt) ar_independent->mech2 mech3 Upregulation of Drug Efflux Pumps ar_independent->mech3

Caption: Differentiating hormone resistance mechanisms.

References

Application Note: Quantitative Analysis of Flutamide and its Active Metabolite by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutamide is a nonsteroidal antiandrogen drug used in the treatment of prostate cancer. It functions by competitively inhibiting the androgen receptor, thereby blocking the action of testosterone and dihydrotestosterone. Following administration, flutamide is rapidly and extensively metabolized in the liver. The primary active metabolite, 2-hydroxyflutamide, is more potent than the parent drug and is largely responsible for the therapeutic effect.[1] Monitoring the plasma concentrations of both flutamide and 2-hydroxyflutamide is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing metabolic activity. This application note presents a robust and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of flutamide and 2-hydroxyflutamide in human plasma.

Metabolic Pathway of Flutamide

Flutamide undergoes two primary metabolic transformations. The principal pathway involves hydroxylation, catalyzed mainly by the cytochrome P450 enzyme CYP1A2, to form the active metabolite 2-hydroxyflutamide. A secondary pathway involves hydrolysis by carboxylesterase enzymes to produce 4-nitro-3-(trifluoromethyl)phenylamine (FLU-1), a metabolite that has been associated with hepatotoxicity.[2]

Flutamide Metabolism flutamide Flutamide hydroxyflutamide 2-Hydroxyflutamide (Active Metabolite) flutamide->hydroxyflutamide Hydroxylation (CYP1A2) flu1 4-nitro-3-(trifluoromethyl)phenylamine (FLU-1) flutamide->flu1 Hydrolysis (Carboxylesterase) conjugates Glucuronide/Sulfate Conjugates hydroxyflutamide->conjugates Conjugation

Figure 1: Metabolic pathway of Flutamide.

Experimental Protocols

This protocol provides a validated method for the extraction and quantification of flutamide and 2-hydroxyflutamide from human plasma.

Materials and Reagents
  • Standards: Flutamide, 2-Hydroxyflutamide, and a suitable internal standard (IS), such as Tegafur or a stable isotope-labeled version of the analytes.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (reagent grade), and Ultrapure Water.

  • Matrix: Drug-free human plasma.

Instrumentation
  • LC System: A UHPLC or HPLC system capable of delivering accurate gradients.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard and QC Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Flutamide, 2-Hydroxyflutamide, and the Internal Standard in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a 50:50 methanol/water mixture.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to prepare CC and QC samples at various concentrations. Typical ranges might be 1-1500 ng/mL.

Plasma Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting the analytes from plasma.[3][4]

  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 100 µL of the plasma sample into the corresponding tube.

  • Add 10 µL of the internal standard working solution to each tube (except for blank samples) and vortex briefly.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following tables summarize the optimized conditions for the chromatographic separation and mass spectrometric detection of flutamide and 2-hydroxyflutamide.

Table 1: Chromatographic Conditions
ParameterCondition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B over 5 min, hold for 1 min, re-equilibrate for 2 min
Injection Volume 5 µL
Column Temperature 40°C
Table 2: Mass Spectrometer Parameters
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage -4000 V
Source Temperature 150°C
Desolvation Temperature 450°C
Gas Flow Rates Optimized for the specific instrument
Table 3: MRM Transitions and Compound-Specific Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Flutamide 275.1205.110022
2-Hydroxyflutamide 290.9204.8[3]10025
Internal Standard --100-
(Note: Parameters for the Internal Standard should be optimized based on the compound selected. Collision energy values are starting points and require instrument-specific optimization.)

Bioanalytical Method Validation

The described method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention times of the analytes.

  • Linearity and Range: Demonstrating a linear relationship between concentration and response over a defined range.

  • Accuracy and Precision: Assessing the closeness of measured values to the true values (accuracy) and the degree of scatter between measurements (precision) through intra- and inter-day analyses of QC samples.

  • Matrix Effect: Evaluating the suppression or enhancement of ionization by matrix components.

  • Recovery: Determining the efficiency of the extraction process.

  • Stability: Assessing the stability of analytes in the biological matrix under various conditions (freeze-thaw, short-term, long-term, post-preparative).

Overall Experimental Workflow

The entire process from sample receipt to final data reporting follows a structured workflow to ensure consistency and reliability.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing sample_receipt Receive Plasma Sample is_spike Spike Internal Standard sample_receipt->is_spike precipitation Protein Precipitation is_spike->precipitation centrifuge Centrifugation precipitation->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms_analysis LC-MS/MS Analysis transfer->lcms_analysis data_acquisition Data Acquisition (MRM) lcms_analysis->data_acquisition integration Peak Integration & Quantification data_acquisition->integration reporting Generate Report integration->reporting

Figure 2: Workflow for flutamide analysis.

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable approach for the simultaneous quantification of flutamide and its active metabolite, 2-hydroxyflutamide, in human plasma. The use of a simple protein precipitation protocol allows for high-throughput sample processing. This method is well-suited for regulated bioanalysis in support of clinical and preclinical studies, contributing valuable data for understanding the pharmacokinetics and therapeutic efficacy of flutamide.

References

Application Notes and Protocols for Flutamide Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing preclinical efficacy studies of Flutamide, a non-steroidal anti-androgen. The included protocols detail key in vitro and in vivo experiments to assess its therapeutic potential, particularly in the context of androgen-dependent pathologies such as prostate cancer.

Introduction to Flutamide

Flutamide is a non-steroidal anti-androgen that functions as a competitive antagonist of the androgen receptor (AR).[1][2] By binding to the AR, Flutamide prevents the binding of androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting their downstream signaling pathways that promote cell growth and survival in androgen-sensitive tissues.[1][3] This mechanism of action makes Flutamide a relevant therapeutic agent for conditions such as prostate cancer.[4][5] Flutamide itself is a prodrug that is metabolized in the liver to its more active form, 2-hydroxyflutamide.[5]

Mechanism of Action: Androgen Receptor Signaling Pathway

Flutamide exerts its effect by disrupting the normal androgen receptor signaling cascade. In a typical physiological state, androgens bind to the AR in the cytoplasm, leading to a conformational change, dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Once in the nucleus, the androgen-AR complex binds to Androgen Response Elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of target genes involved in cell proliferation and survival. Flutamide competitively binds to the AR, preventing androgen binding and subsequent nuclear translocation and gene transcription.[1][5]

Flutamide_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone/ DHT AR Androgen Receptor (AR) Testosterone->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Associated AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation Flutamide Flutamide Flutamide->AR Competitively Binds ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Promotes Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Leads to Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoints cluster_analysis Data Analysis Cell_Culture Prostate Cancer Cell Culture Tumor_Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Acclimatization of Immunocompromised Mice Animal_Acclimatization->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment_Administration Administer Flutamide or Vehicle Control Randomization->Treatment_Administration Tumor_Measurement Measure Tumor Volume (e.g., twice weekly) Treatment_Administration->Tumor_Measurement Body_Weight Monitor Body Weight and Animal Health Treatment_Administration->Body_Weight Endpoint Euthanize and Collect Tissues Tumor_Measurement->Endpoint Body_Weight->Endpoint Tumor_Analysis Tumor Weight and Histological Analysis Endpoint->Tumor_Analysis Biomarker_Analysis Analyze Biomarkers (e.g., PSA levels) Endpoint->Biomarker_Analysis Statistical_Analysis Statistical Analysis of Results Tumor_Analysis->Statistical_Analysis Biomarker_Analysis->Statistical_Analysis

References

Application Notes and Protocols for the Preparation of Flutamide Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Flutamide is a non-steroidal anti-androgen drug utilized in research and clinically for the treatment of prostate cancer.[1][2][3] Its mechanism of action involves competitively inhibiting the binding of androgens to the androgen receptor (AR), thereby preventing the transcription of androgen-responsive genes that promote cell growth and survival.[1][4][5] Flutamide itself is a prodrug that is metabolized in the liver to its more active form, 2-hydroxyflutamide.[1][6] This document provides detailed protocols for the preparation of Flutamide solutions for use in in vitro cell culture experiments, ensuring reproducibility and accuracy in research settings.

Physicochemical and Solubility Data

A summary of the key quantitative data for Flutamide is presented in the table below for easy reference.

ParameterValueReference
Molecular Weight 276.21 g/mol [2][7]
Molecular Formula C₁₁H₁₁F₃N₂O₃[2][7]
Solubility in DMSO 55 - 100 mg/mL (199.12 - 362.04 mM)[2][8][9]
Solubility in Ethanol ~30 - 55 mg/mL[6][8][9]
Solubility in Methanol Soluble[10][11]
Solubility in Water 0.1 mg/mL (0.36 mM); Sparingly soluble[2][12]
Storage of Solid Room temperature[6]
Storage of Stock Solution -20°C (stable for at least one month)
Storage of Aqueous Solution Not recommended for more than one day[6]
IC₅₀ (Prostate Cancer Cells, 48h) 11.44 µM (DU145), 14.3 µM (LNCaP), 17.88 µM (PC3)[13]
Working Concentration Range 5 µM - 15 µM (Inflammatory Breast Cancer Cells)[14]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Flutamide Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of Flutamide in Dimethyl Sulfoxide (DMSO), which is a common solvent for water-insoluble compounds in cell culture applications.

Materials:

  • Flutamide powder (MW: 276.21 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing Flutamide: Accurately weigh out 2.76 mg of Flutamide powder using an analytical balance.

  • Dissolving in DMSO: Add the weighed Flutamide to a sterile tube. Using a calibrated pipette, add 1 mL of anhydrous DMSO to the tube.

  • Solubilization: Tightly cap the tube and vortex thoroughly until the Flutamide is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be applied if necessary to aid dissolution.

  • Sterilization (Optional but Recommended): If the DMSO used was not from a freshly opened sterile bottle, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C. This prevents repeated freeze-thaw cycles which can degrade the compound.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol details the dilution of the DMSO stock solution into a complete cell culture medium to achieve the desired final concentration for treating cells.

Materials:

  • 10 mM Flutamide stock solution in DMSO

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile conical tubes or microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Thaw Stock Solution: Remove an aliquot of the 10 mM Flutamide stock solution from the -20°C freezer and thaw it at room temperature.

  • Serial Dilution (Example for a final concentration of 10 µM):

    • It is recommended to perform a serial dilution to ensure accurate final concentrations and to minimize the final concentration of DMSO in the culture medium (typically ≤ 0.1%).

    • Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of complete cell culture medium. This results in a 100 µM intermediate solution.

    • Vortex the intermediate solution gently.

  • Final Dilution: Add the appropriate volume of the intermediate solution to your cell culture plates. For example, to achieve a final concentration of 10 µM in a well containing 2 mL of medium, add 200 µL of the 100 µM intermediate solution.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This consists of treating a set of cells with the same final concentration of DMSO as the Flutamide-treated cells.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing Flutamide solutions and their application in a typical cell culture experiment.

experimental_workflow cluster_prep Solution Preparation cluster_exp Cell Culture Experiment weigh Weigh Flutamide Powder dissolve Dissolve in DMSO weigh->dissolve 2.76 mg in 1 mL stock 10 mM Stock Solution dissolve->stock aliquot Aliquot and Store at -20°C stock->aliquot thaw Thaw Stock Aliquot aliquot->thaw intermediate Prepare Intermediate Dilution thaw->intermediate e.g., 1:100 in media treat Treat Cells intermediate->treat control Vehicle Control (DMSO) intermediate->control analyze Analyze Cellular Response treat->analyze control->analyze

Caption: Workflow for Flutamide solution preparation and cell treatment.

Flutamide Signaling Pathway

This diagram depicts the mechanism of action of Flutamide in antagonizing the androgen receptor signaling pathway.

signaling_pathway cluster_cell Target Cell cluster_cyto Cytoplasm cluster_nuc Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR AR_Active Activated AR Dimer AR->AR_Active Dimerization & Translocation Flutamide Flutamide Flutamide->AR Blocks Binding HSP HSP AR_HSP AR-HSP Complex AR_HSP->AR HSP Dissociation ARE Androgen Response Element (DNA) AR_Active->ARE Gene_Exp Gene Transcription (Proliferation, Survival) ARE->Gene_Exp

Caption: Flutamide blocks androgen receptor signaling.

References

Troubleshooting & Optimization

Flutamide stability in different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of flutamide under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for flutamide in its solid state?

A1: Flutamide in its solid crystalline form is generally stable. It should be stored at room temperature.[1] Studies have shown that it remains practically unchanged after four months under adverse temperature and humidity conditions.[2][3]

Q2: How stable is flutamide in aqueous solutions?

A2: Flutamide is sparingly soluble and can be unstable in aqueous solutions, with its stability being highly dependent on pH and temperature. It is not recommended to store aqueous solutions of flutamide for more than one day.[1] Degradation is more pronounced at mean to high temperatures (22°C and 37°C) and under acidic conditions (pH 1.1).[2][4]

Q3: What is the optimal pH for flutamide stability in an aqueous solution?

A3: The maximum stability of flutamide in an aqueous solution is observed in the pH range of 3.0 to 5.0.[5]

Q4: How does temperature affect the stability of flutamide in solution?

A4: Increased temperatures accelerate the degradation of flutamide in aqueous solutions. The degradation follows first-order kinetics and Arrhenius behavior over temperature ranges of 70–100°C in acidic conditions and 60–90°C in alkaline conditions.[5] Significant degradation has been observed at temperatures of 22°C and 37°C in acidic solutions.[2]

Q5: Is flutamide sensitive to light?

A5: Yes, flutamide is photolabile and can degrade under UV-B light in both aerobic and anaerobic conditions.[6] This photosensitivity has been linked to photo-allergic reactions.[7] Therefore, it is crucial to protect flutamide solutions from light.

Q6: What are the main degradation products of flutamide under hydrolytic conditions?

A6: The primary degradation product resulting from the hydrolysis of flutamide in both acidic and alkaline solutions is 4-nitro-3-(trifluoromethyl)aniline.[5]

Q7: In which common laboratory solvents is flutamide soluble?

A7: Flutamide is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF), with a solubility of approximately 30 mg/mL.[1] It is also soluble in acetone, ethyl acetate, methanol, chloroform, and ether.[4] It has very low solubility in water.[8]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Symptom: Appearance of extra peaks in the HPLC chromatogram when analyzing flutamide samples.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation of Flutamide Flutamide is prone to hydrolysis, especially in acidic or alkaline conditions. The primary degradation product is 4-nitro-3-(trifluoromethyl)aniline.[5] - Solution: Ensure the pH of your sample and mobile phase is within the optimal stability range of 3.0-5.0.[5] Prepare solutions fresh and avoid prolonged storage, especially at elevated temperatures.
Contaminated Solvents or Glassware Impurities in solvents or residues on glassware can introduce extraneous peaks. - Solution: Use high-purity HPLC-grade solvents. Thoroughly clean all glassware with appropriate cleaning agents and rinse with purified water and solvent.
Excipient Interference (for formulated products) If analyzing a formulated product, excipients may elute at retention times close to flutamide or its degradants. - Solution: Analyze a placebo (formulation without flutamide) to identify peaks corresponding to excipients. Adjust the mobile phase composition or gradient to improve separation.
Carryover from Previous Injections Residuals from a previous, more concentrated sample may appear in subsequent runs. - Solution: Implement a robust needle wash protocol. Inject a blank solvent run after a high-concentration sample to check for carryover.
Issue 2: Poor Reproducibility of Results

Symptom: Inconsistent retention times or peak areas for flutamide in replicate analyses.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation Variations in pH, temperature, or time before injection can lead to different levels of degradation between samples. - Solution: Standardize the sample preparation procedure. Ensure all samples are prepared under identical conditions and analyzed promptly.
Fluctuations in Column Temperature Temperature variations can affect retention times. - Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
Mobile Phase Instability Changes in the mobile phase composition over time can lead to retention time drift. - Solution: Prepare fresh mobile phase daily. If using a buffer, ensure it is fully dissolved and the pH is stable.
Column Degradation The stationary phase of the HPLC column can degrade over time, especially when exposed to harsh pH conditions. - Solution: Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it.
Issue 3: Physical Changes in Flutamide Solution

Symptom: The flutamide solution appears cloudy, has precipitated, or has changed color.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Precipitation due to Low Solubility Flutamide has low aqueous solubility.[8] Changes in solvent composition or temperature can cause it to precipitate. - Solution: Ensure the concentration of flutamide is below its solubility limit in the chosen solvent system. If using a mixed solvent system, ensure the composition remains consistent. Gentle warming and sonication may help redissolve the compound, but be mindful of potential degradation at higher temperatures.
Degradation The appearance of a yellow color may indicate the formation of degradation products. - Solution: Prepare fresh solutions. Protect solutions from light, and maintain the pH within the stable range (3.0-5.0).[5] Analyze the solution by HPLC to identify any degradation products.

Data Summary Tables

Table 1: Flutamide Stability in Relation to pH

pH Range Stability Reference
2.0 - 12.0Studied Range[5]
3.0 - 5.0Maximum Stability[5]
< 3.0 (Acidic)Labile to degradation[2][5]
> 5.0 (Alkaline)Labile to degradation[5]

Table 2: Flutamide Solubility in Various Solvents

Solvent Solubility Reference
Ethanol~ 30 mg/mL[1]
DMSO~ 30 mg/mL[1]
Dimethylformamide (DMF)~ 30 mg/mL[1]
AcetoneSoluble[4]
Ethyl AcetateSoluble[4]
MethanolSoluble[4]
ChloroformSoluble[4]
EtherSoluble[4]
WaterSparingly soluble/Insoluble[1][8]

Experimental Protocols

Protocol 1: Forced Degradation Study of Flutamide by HPLC

Objective: To evaluate the stability of flutamide under various stress conditions and to identify its degradation products.

Materials:

  • Flutamide reference standard

  • HPLC grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer

  • HPLC system with UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of flutamide (e.g., 1 mg/mL) in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at 80°C for 2 hours. Cool and neutralize with 0.1 M NaOH.

    • Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at 80°C for 2 hours. Cool and neutralize with 0.1 M HCl.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid flutamide powder in an oven at 60°C for 24 hours. Dissolve in methanol for analysis.

    • Photodegradation: Expose a solution of flutamide to UV light (e.g., 254 nm) for 24 hours.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase is a mixture of methanol and phosphate buffer (e.g., 0.04 M, pH 4.0) in a 75:25 (v/v) ratio.[5]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 240 nm[5]

    • Injection Volume: 20 µL

    • Column Temperature: Ambient or controlled at 25°C.

  • Data Analysis:

    • Analyze the stressed samples by HPLC.

    • Compare the chromatograms of the stressed samples with that of an unstressed flutamide standard.

    • Identify and quantify the degradation products. The primary degradation peak should correspond to 4-nitro-3-(trifluoromethyl)aniline.[5]

Visualizations

Flutamide_Degradation_Pathway Flutamide Flutamide DegradationProduct 4-Nitro-3-(trifluoromethyl)aniline Flutamide->DegradationProduct Hydrolysis (Acidic or Alkaline) IsobutyricAcid Isobutyric Acid Flutamide->IsobutyricAcid Hydrolysis (Acidic or Alkaline)

Caption: Hydrolytic Degradation Pathway of Flutamide.

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis StockSolution Prepare Flutamide Stock Solution Acid Acid Hydrolysis StockSolution->Acid Alkali Alkaline Hydrolysis StockSolution->Alkali Oxidation Oxidation StockSolution->Oxidation Thermal Thermal StockSolution->Thermal Photo Photodegradation StockSolution->Photo HPLC HPLC Analysis Acid->HPLC Alkali->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data

References

Why is my Flutamide experiment not showing an effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering a lack of effect in their experiments with Flutamide. This resource provides a structured approach to troubleshooting common issues, from experimental design flaws to underlying biological resistance.

Frequently Asked Questions (FAQs)

Q1: At a basic level, how is Flutamide supposed to work?

Flutamide is a nonsteroidal antiandrogen medication.[1][2][3] It functions as a competitive antagonist of the androgen receptor (AR).[1][4] In simple terms, it competes with androgens like testosterone and dihydrotestosterone (DHT) for binding to the AR.[1][5] By binding to the AR, Flutamide prevents androgens from activating the receptor, thereby inhibiting the downstream signaling pathways that promote gene expression and cellular proliferation in androgen-sensitive tissues like the prostate.[1][2][6] It's important to note that Flutamide itself is a prodrug and is metabolized in the liver to its more active form, 2-hydroxyflutamide.[2][7]

Q2: I'm not seeing any effect. What are the most common reasons my Flutamide experiment might be failing?

There are several potential reasons for a lack of observable effect, which can be broadly categorized as issues with the compound itself, the experimental setup, or the biological model.

  • Compound Integrity and Activity: Flutamide can degrade under certain conditions.[8][9][10] Its stability in aqueous solutions is influenced by pH and temperature.[8][9][10]

  • Experimental Design: Incorrect dosage, inappropriate timing of treatment, or issues with the cell culture conditions can all lead to a null result.

  • Biological Factors: The cell line or animal model may have developed resistance to antiandrogens, or the specific endpoint being measured may not be sensitive to Flutamide's mechanism of action.[11][12]

Q3: Could my Flutamide have degraded? How can I check its stability?

Yes, Flutamide degradation is a possible cause for lack of efficacy. Studies have shown that Flutamide in aqueous solution can degrade at mean or high temperatures (22°C and 37°C) and under acidic pH conditions (pH 1.1).[8][10] It exhibits maximum stability in the pH range of 3.0-5.0.[9][10] To assess the stability and integrity of your Flutamide stock, High-Performance Liquid Chromatography (HPLC) is the recommended method.[8][9][10]

Troubleshooting Guide

If you are not observing the expected effect in your Flutamide experiment, systematically work through the following troubleshooting steps.

Step 1: Verify Compound and Experimental Setup
Potential Issue Recommended Action
Flutamide Degradation Prepare fresh solutions of Flutamide for each experiment. Ensure the pH of your stock solution and final culture medium is within a stable range (ideally pH 3.0-5.0 for stock, though physiological pH is necessary for cell culture).[9][10] Store stock solutions appropriately, protected from light and at the correct temperature as recommended by the manufacturer.
Incorrect Concentration Consult the literature for effective concentrations of Flutamide in your specific cell line or model. Concentrations can range from 5 µM to 15 µM or higher depending on the context.[13] Perform a dose-response curve to determine the optimal concentration for your experimental system.
Inappropriate Treatment Duration The time required to observe an effect can vary. Some studies have used incubation times of 48 to 72 hours.[13][14] Consider a time-course experiment to identify the optimal treatment duration.
Flutamide Metabolism Remember that Flutamide is a prodrug and requires metabolic activation to 2-hydroxyflutamide.[2][7] Ensure your in vitro system has the necessary metabolic capacity (e.g., presence of liver microsomes if using a cell-free assay, or using cell lines with appropriate metabolic enzymes).
Media Components Phenol red, a common component of cell culture media, has weak estrogenic activity and could potentially interfere with hormonal studies. Consider using phenol red-free media for your experiments.
Step 2: Evaluate the Biological Model
Potential Issue Recommended Action
Androgen Receptor (AR) Status Confirm that your cell line expresses the androgen receptor. Use techniques like Western Blot or qPCR to verify AR expression. Some cell lines may have low or absent AR expression, rendering them insensitive to Flutamide.
Cell Line Authenticity Verify the identity of your cell line through short tandem repeat (STR) profiling. Cell line misidentification is a common issue in research.
Drug Resistance Your cells may have acquired resistance to antiandrogens.[12] This can occur through various mechanisms, including AR mutations, AR overexpression, or activation of alternative signaling pathways.[11] Consider testing other antiandrogens like Bicalutamide or Enzalutamide to see if the resistance is specific to Flutamide.[5]
Presence of Androgens Ensure that androgens are present in your experimental system to be antagonized by Flutamide. In cell culture, charcoal-stripped serum is often used to remove endogenous steroids from fetal bovine serum.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is a common method to assess the effect of Flutamide on the proliferation of androgen-sensitive cancer cells (e.g., LNCaP).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete medium and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the medium with a medium containing charcoal-stripped fetal bovine serum (FBS) to remove endogenous androgens.

  • Treatment: Prepare serial dilutions of Flutamide and a positive control (e.g., testosterone or DHT) in the serum-stripped medium. Add the treatments to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Visualizations

Androgen Receptor Signaling Pathway

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation HSPs Heat Shock Proteins HSPs->AR Flutamide Flutamide Flutamide->AR Competitively Binds ARE Androgen Response Element (ARE) AR_dimer->ARE Gene_Expression Target Gene Expression ARE->Gene_Expression

Caption: Simplified Androgen Receptor Signaling Pathway and the inhibitory action of Flutamide.

Troubleshooting Workflow for Flutamide Experiments

Troubleshooting_Workflow Start No Effect Observed in Flutamide Experiment Check_Compound Step 1: Verify Compound and Experimental Setup Start->Check_Compound Check_Bio_Model Step 2: Evaluate Biological Model Check_Compound->Check_Bio_Model No Degradation Is the Flutamide solution fresh? Is the pH appropriate? Check_Compound->Degradation Yes AR_Status Does the cell line express AR? Check_Bio_Model->AR_Status Yes Concentration Have you performed a dose-response curve? Degradation->Concentration Duration Is the treatment duration optimal? Concentration->Duration Duration->Check_Bio_Model Resistance Could the cells be resistant? AR_Status->Resistance Androgens Are androgens present to be antagonized? Resistance->Androgens Success Problem Identified and Resolved Androgens->Success

Caption: A logical workflow for troubleshooting a Flutamide experiment that is not showing an effect.

References

Technical Support Center: Flutamide in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Flutamide in cell viability assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Flutamide?

Flutamide is a non-steroidal antiandrogen medication.[1] It functions by competitively binding to the androgen receptor (AR), thereby preventing androgens like testosterone and dihydrotestosterone (DHT) from binding and activating the receptor.[1][2] This blockade inhibits the translocation of the AR to the cell nucleus and subsequent modulation of gene expression that promotes the growth and survival of androgen-sensitive cancer cells, such as those in prostate cancer.[1] Flutamide itself is a prodrug that is metabolized in the liver to its more active form, 2-hydroxyflutamide.[1][2]

Q2: How does Flutamide affect the cell cycle?

Flutamide treatment can lead to cell cycle arrest, primarily at the G0/G1 phase.[3][4] Studies have shown that it can up-regulate the expression of cell cycle inhibitors like CDKN1A and BTG1, which play a crucial role in halting cell proliferation.[5] This effect on the cell cycle is a key mechanism by which Flutamide inhibits the growth of cancer cells.

Q3: Why am I observing inconsistent results in my cell viability assays with Flutamide?

Inconsistent results with Flutamide can stem from several factors:

  • Solubility Issues: Flutamide has poor water solubility, which can lead to precipitation in cell culture media and inaccurate drug concentrations.[6][7]

  • Cell Line Variability: Different cell lines, even within the same cancer type, can exhibit varying sensitivity to Flutamide due to differences in androgen receptor expression and mutation status.[3] For example, some mutant ARs can be aberrantly activated by antiandrogens like Flutamide.[3][8]

  • Metabolism: Flutamide is a prodrug and its conversion to the active metabolite, 2-hydroxyflutamide, can vary between cell lines depending on their metabolic capacity.[1]

  • Experimental Conditions: Factors such as cell density, serum concentration in the media, and the duration of drug exposure can all influence the outcome of the assay.

Troubleshooting Guide

This guide addresses specific problems you may encounter when performing cell viability assays with Flutamide.

Problem Possible Cause(s) Suggested Solution(s)
Precipitate formation in media upon Flutamide addition. Flutamide has low aqueous solubility.- Prepare a high-concentration stock solution in an appropriate solvent like DMSO. - Ensure the final solvent concentration in the culture media is low (typically <0.1%) and consistent across all treatments, including controls. - Warm the media to 37°C before adding the Flutamide stock solution and mix gently but thoroughly. - Visually inspect the media for any precipitate after adding the drug.
High variability between replicate wells. - Uneven cell seeding. - Inaccurate pipetting of drug dilutions. - Edge effects in the microplate.- Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting. - Use calibrated pipettes and perform serial dilutions carefully. - To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile PBS or media.
No significant decrease in cell viability, even at high concentrations. - The cell line may be resistant to Flutamide (AR-negative or has a specific AR mutation). - Insufficient incubation time. - Inactivation of the drug.- Confirm the androgen receptor status of your cell line. - Extend the duration of Flutamide treatment (e.g., from 24h to 48h or 72h). - Prepare fresh drug dilutions for each experiment.
Unexpected increase in cell viability at low Flutamide concentrations. Some studies have reported a paradoxical stimulatory effect of antiandrogens on certain prostate cancer cells with specific AR mutations.- Carefully review the literature for the specific cell line you are using. - Consider sequencing the androgen receptor of your cell line to check for mutations.

Data Presentation: Flutamide IC50 Values

The half-maximal inhibitory concentration (IC50) of Flutamide can vary significantly between different cell lines. The following table summarizes some reported IC50 values.

Cell LineCancer TypeAssay DurationIC50 (µM)Reference
LNCaPProstate Cancer48 hours~7.15[4]
PC3Prostate Cancer48 hours~8.94[4]
DU145Prostate Cancer48 hours~5.72[4]
MDA-MB-453Breast CancerNot specified5 - 30
HCC-1954Breast CancerNot specified10 - 100
HCC-202Breast CancerNot specified10 - 100

Experimental Protocols

MTT Cell Viability Assay Protocol with Flutamide

This protocol is a general guideline for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Optimization for specific cell lines and experimental conditions is recommended.

  • Cell Seeding:

    • Harvest and count cells, ensuring >90% viability.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Flutamide Treatment:

    • Prepare a stock solution of Flutamide (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the Flutamide stock solution in serum-free or low-serum medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Flutamide. Include a vehicle control (medium with the same concentration of DMSO used for the highest Flutamide concentration).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Mandatory Visualizations

Signaling Pathway of Flutamide Action

Flutamide_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds Flutamide Flutamide Flutamide->AR Binds & Inhibits AR_HSP AR-HSP Complex ARE Androgen Response Element (ARE) AR->ARE Translocates & Binds HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociates Gene_Expression Target Gene Expression ARE->Gene_Expression Regulates Cell_Growth Cell Growth & Survival Gene_Expression->Cell_Growth Promotes

Caption: Mechanism of Flutamide action on the Androgen Receptor signaling pathway.

Experimental Workflow for Cell Viability Assay

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight (37°C, 5% CO2) seed_cells->overnight_incubation prepare_flutamide Prepare Flutamide Dilutions overnight_incubation->prepare_flutamide treat_cells Treat Cells with Flutamide overnight_incubation->treat_cells prepare_flutamide->treat_cells treatment_incubation Incubate for 24/48/72 hours treat_cells->treatment_incubation add_mtt Add MTT Reagent treatment_incubation->add_mtt mtt_incubation Incubate for 2-4 hours add_mtt->mtt_incubation solubilize Add Solubilization Solution mtt_incubation->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (Calculate % Viability, IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: General workflow for conducting a cell viability assay with Flutamide.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic start Inconsistent Results with Flutamide Assay check_precipitation Visible Precipitate in Media? start->check_precipitation check_variability High Variability Between Replicates? check_precipitation->check_variability No solubility_solutions Prepare fresh stock in DMSO. Ensure final solvent conc. <0.1%. Warm media before adding drug. check_precipitation->solubility_solutions Yes check_efficacy No Significant Effect Observed? check_variability->check_efficacy No variability_solutions Check cell seeding uniformity. Verify pipette calibration. Use plate layout to avoid edge effects. check_variability->variability_solutions Yes efficacy_solutions Confirm AR status of cell line. Increase incubation time. Use fresh drug dilutions. check_efficacy->efficacy_solutions Yes end Re-run Experiment check_efficacy->end No, consult further. solubility_solutions->end variability_solutions->end efficacy_solutions->end

Caption: A logical guide for troubleshooting common issues in Flutamide viability assays.

References

Technical Support Center: Flutamide Gene Expression Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate the complexities of flutamide gene expression experiments. Inconsistencies in results are common, and this resource aims to provide clarity on potential causes and offer solutions.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing different gene expression results with flutamide compared to published studies?

A1: Inconsistent results in flutamide gene expression studies are a known challenge and can arise from several factors:

  • Cell Line Specificity: The genetic background and androgen sensitivity of your cell line are critical. Flutamide's effect on androgen receptor (AR) signaling can differ significantly between androgen-dependent (e.g., LNCaP) and androgen-independent (e.g., PC3) cell lines.[1] Some effects in AR-negative cells may occur through alternative pathways.[2]

  • Development of Drug Resistance: Prolonged or repeated exposure to flutamide can lead to the development of drug-resistant cells. These cells undergo significant molecular changes, including altered gene expression profiles related to cell survival and drug efflux, which will differ from flutamide-sensitive parental cells.[3][4][5]

  • Off-Target Effects: Flutamide can activate the Aryl Hydrocarbon Receptor (AhR), leading to the expression of genes involved in drug metabolism (e.g., CYP1A1, CYP1A2) and other pathways, particularly in liver cells.[6][7] This can confound results, especially in in vivo studies.

  • Experimental Conditions: Variations in flutamide concentration, treatment duration, and the presence of androgens in the culture medium (e.g., standard FBS vs. charcoal-stripped FBS) can all lead to different outcomes.[1][8]

Q2: My in vivo and in vitro results with flutamide do not align. What could be the reason?

A2: Discrepancies between in vivo and in vitro studies are common due to systemic effects in a living organism. In the context of flutamide, these can include:

  • Metabolism: Flutamide is metabolized in the liver to its more active form, 2-hydroxyflutamide.[9] The metabolic rate can vary between individuals and animal models, leading to different effective concentrations at the target tissue.

  • Hormonal Feedback Loops: Flutamide can disrupt the hypothalamic-pituitary-gonadal axis, leading to changes in the circulating levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), testosterone, and estradiol.[9][10] These systemic hormonal changes can indirectly influence gene expression in your target tissue, an effect not replicated in isolated cell culture.

  • Tissue-Specific AR Expression: The level of androgen receptor expression can vary significantly between different tissues, which will influence the local response to flutamide.[11]

Q3: Can flutamide affect signaling pathways other than the androgen receptor pathway?

A3: Yes. Research has shown that flutamide can modulate other signaling pathways, which can contribute to inconsistent gene expression results:

  • Estrogen Receptor (ER) Signaling: Flutamide has been shown to alter the expression of estrogen receptor alpha (Esr1) in a dose- and time-dependent manner.[8]

  • PI3K/Akt/mTOR Pathway: In the context of drug resistance, changes in the activation of the PI3K/Akt/mTOR pathway have been observed in flutamide-resistant cells.[3]

  • Protein Kinase C (PKC) Isoenzymes: Flutamide can up-regulate the expression of certain PKC isoenzymes, and this effect is dependent on the cell line and the presence of androgens.[1]

  • Aryl Hydrocarbon Receptor (AhR) Pathway: Flutamide can directly bind to and activate AhR, inducing a distinct set of target genes.[6][7]

Troubleshooting Guides

Issue 1: Unexpected Upregulation or Downregulation of Target Genes

Potential Cause Troubleshooting Step
Cell Line Misidentification or Contamination Authenticate your cell line using short tandem repeat (STR) profiling. Routinely test for mycoplasma contamination.
Flutamide Concentration Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Hormone Levels in Media Use charcoal-stripped serum to remove androgens and other steroid hormones from your culture medium for a more controlled experiment. Compare these results to those obtained with standard FBS.
Development of Resistance If you are culturing cells with flutamide for an extended period, be aware that resistance may develop. Periodically check the sensitivity of your cells to flutamide and compare with early-passage, untreated cells.
Off-Target Effects Consider if your gene of interest could be a target of a non-AR pathway, such as the AhR pathway. You can test for the induction of known AhR target genes (e.g., CYP1A1) as a positive control for this off-target effect.

Issue 2: High Variability Between Replicates

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Density Ensure a uniform cell density across all wells and plates at the start of the experiment.
Flutamide Stock Solution Degradation Prepare fresh stock solutions of flutamide regularly and store them appropriately, protected from light.
Uneven Drug Distribution After adding flutamide to the media, mix thoroughly before applying to the cells. Ensure even mixing in the culture plate by gentle swirling.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates for critical experiments, as they are more prone to evaporation and temperature fluctuations.

Quantitative Data Summary

Table 1: Effect of Flutamide on AhR Target Gene Expression in Mouse Liver

GeneFold Induction by Flutamide
Cyp1a1~1000
Cyp1a2Not specified
Cyp1b1Not specified
Nqo1Not specified
Gsta1Not specified
Cyp2b10~30
Data from a study on the effects of flutamide on the aryl hydrocarbon receptor.[6]

Table 2: Dose-Dependent Effect of Flutamide on Gene Expression in Developing Rat Genital Tubercle

GeneGestational DayFlutamide Dose (mg/kg bw/day)Change in Expression
Esr1173Decreased
Esr1176Decreased
Esr1196Increased
Ar216Increased
Data from a study on the effects of in utero flutamide exposure.[8]

Experimental Protocols

Protocol 1: Gene Expression Analysis by RT-qPCR

  • Cell Culture and Treatment:

    • Plate cells (e.g., LNCaP) at a predetermined density in 6-well plates.

    • Allow cells to adhere for 24 hours in standard growth medium.

    • Replace the medium with one containing either vehicle control (e.g., DMSO) or the desired concentration of flutamide. For experiments controlling for hormonal influence, use phenol red-free medium with charcoal-stripped serum.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • RNA Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly in the well using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

    • Homogenize the lysate and proceed with RNA extraction according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.

    • Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.

    • Run the qPCR on a real-time PCR system. A typical thermal cycling protocol is: 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s.

    • Perform a melt curve analysis to ensure primer specificity.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values.

    • Determine the relative gene expression using the ΔΔCt method, normalizing the expression of the gene of interest to the reference gene.

Visualizations

Flutamide_AR_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds Flutamide Flutamide Flutamide->AR Competitively Binds & Blocks AR_HSP AR-HSP Complex AR->AR_HSP HSP binding AR_dimer Activated AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Expression Target Gene Expression ARE->Gene_Expression Regulates Transcription

Caption: Flutamide's mechanism of action on the Androgen Receptor signaling pathway.

Flutamide_Resistance_Pathway cluster_resistance Flutamide-Resistant Cell PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway (Dampened Activation) Epigenetic Epigenetic Modifications PRMT2 PRMT2 (decreased) Epigenetic->PRMT2 Sirt1 Sirt1 (increased) Epigenetic->Sirt1 Cell_Cycle Cell Cycle Arrest (Proliferation Arrest) CyclinD1 Cyclin D1 (decreased) Cell_Cycle->CyclinD1 p16 p16 (overexpressed) Cell_Cycle->p16 Drug_Efflux Drug Efflux (e.g., ABCB1A) Flutamide Prolonged Flutamide Exposure Flutamide->PI3K_Akt_mTOR Leads to Flutamide->Epigenetic Leads to Flutamide->Cell_Cycle Leads to Flutamide->Drug_Efflux Leads to

Caption: Key molecular alterations observed in flutamide-resistant prostate cancer cells.

Flutamide_AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Flutamide Flutamide AhR_complex AhR-HSP90-XAP2 Complex Flutamide->AhR_complex Binds to AhR AhR_ARNT AhR-ARNT Dimer AhR_complex->AhR_ARNT Nuclear Translocation XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to DNA CYP1A1 CYP1A1 Gene Expression XRE->CYP1A1 Induces Transcription Troubleshooting_Workflow Start Inconsistent Gene Expression Results Check_Reagents Verify Flutamide Stock (Concentration, Age) Start->Check_Reagents Check_Cells Authenticate Cell Line (STR) Test for Mycoplasma Check_Reagents->Check_Cells Reagents OK Check_Conditions Review Experimental Conditions (Dose, Duration, Serum Type) Check_Cells->Check_Conditions Cells OK Hypothesize Formulate Hypothesis (e.g., Off-target effect, Resistance) Check_Conditions->Hypothesize Conditions OK Test_Hypothesis Design Experiment to Test Hypothesis (e.g., Use AhR inhibitor, test sensitive vs. resistant cells) Hypothesize->Test_Hypothesis Analyze Analyze Results and Refine Experimental Design Test_Hypothesis->Analyze

References

Validation & Comparative

A Head-to-Head In Vitro Comparison of Flutamide and Enzalutamide in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the first-generation nonsteroidal antiandrogen, Flutamide, and the second-generation agent, Enzalutamide. This analysis is supported by experimental data on their efficacy in prostate cancer cell lines, details on their distinct mechanisms of action, and comprehensive experimental protocols for key assays.

Enzalutamide demonstrates significantly greater potency in vitro compared to Flutamide. This heightened efficacy is attributed to its higher binding affinity for the androgen receptor (AR) and its multifaceted mechanism of action that inhibits multiple stages of AR signaling. In contrast, Flutamide acts primarily as a competitive antagonist at the androgen receptor.

Quantitative Efficacy Data

The following table summarizes the in vitro efficacy of Flutamide and Enzalutamide across various prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of the drug required to inhibit a specific biological process by 50%. Lower IC50 values indicate greater potency.

DrugAssay TypeCell LineIC50Reference
Flutamide Cell ViabilityLNCaP~10-25 µM[1]
Cell ViabilityPC-3> 10 µM[1]
Cell ViabilityDU145> 10 µM[1]
Enzalutamide Cell ViabilityLNCaP~1-5.6 µM[2]
Cell ViabilityLAPC4~10 µM[3]
Cell ViabilityC4-2> 10 µM[3]
AR-mediated GeneTransactivationLNCaP21.4 nM[3]
AR-mediated GeneTransactivationLAPC4Not specified[3]

Mechanisms of Action

Flutamide and Enzalutamide both target the androgen receptor, but their mechanisms of inhibition differ significantly, which likely accounts for their varied efficacy.

Flutamide is a competitive androgen receptor antagonist. Its active metabolite, 2-hydroxyflutamide, competes with androgens like testosterone and dihydrotestosterone (DHT) for binding to the ligand-binding domain of the AR.[4][5] This prevents the conformational change in the AR necessary for its activation and subsequent translocation to the nucleus.[6][7]

Enzalutamide , on the other hand, is a potent AR signaling inhibitor that acts at multiple levels of the signaling cascade.[8][9][10] It has a significantly higher binding affinity for the AR compared to first-generation antiandrogens.[8] Beyond just blocking ligand binding, Enzalutamide also prevents the nuclear translocation of the AR, inhibits the binding of the AR to DNA, and blocks the recruitment of coactivator proteins necessary for gene transcription.[8][9][11]

Signaling Pathway and Mechanisms of Action

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT AR Androgen Receptor (AR) DHT->AR Binds AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation AR->Enzalutamide_Inhibition1 Inhibits Nuclear Translocation HSP Heat Shock Proteins HSP->AR Stabilizes Flutamide Flutamide Flutamide->AR Competitively Binds Enzalutamide Enzalutamide Enzalutamide->AR Binds with High Affinity ARE Androgen Response Element (ARE) AR_dimer->ARE Binds AR_dimer->Enzalutamide_Inhibition2 Inhibits DNA Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Coactivators Coactivators Coactivators->AR_dimer Recruited Coactivators->Enzalutamide_Inhibition3 Inhibits Coactivator Recruitment cluster_workflow Experimental Workflow cluster_assays In Vitro Assays start Start: Select Prostate Cancer Cell Lines (e.g., LNCaP, PC-3) cell_culture Cell Culture and Maintenance start->cell_culture viability_assay Cell Viability Assay (MTT) cell_culture->viability_assay reporter_assay AR Reporter Gene Assay (Luciferase) cell_culture->reporter_assay drug_prep Prepare Serial Dilutions of Flutamide and Enzalutamide drug_prep->viability_assay drug_prep->reporter_assay binding_assay Competitive AR Binding Assay drug_prep->binding_assay data_analysis Data Analysis: Calculate IC50 and/or Ki values viability_assay->data_analysis reporter_assay->data_analysis binding_assay->data_analysis comparison Compare Efficacy and Potency data_analysis->comparison conclusion Conclusion comparison->conclusion

References

Cross-Validating Flutamide's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Flutamide, a first-generation nonsteroidal antiandrogen (NSAA), has historically been a cornerstone in the management of androgen-sensitive prostate cancer. Its therapeutic effect is achieved through the competitive antagonism of the androgen receptor (AR). This guide provides a detailed comparison of Flutamide's mechanism of action with its alternatives, supported by experimental data from various cross-validation techniques. It is intended for researchers, scientists, and professionals in drug development to offer a comprehensive understanding of Flutamide's pharmacological profile.

Mechanism of Action: Androgen Receptor Blockade

Flutamide is a prodrug that is rapidly metabolized in the liver to its more potent active form, 2-hydroxyflutamide.[1][2][3] The primary mechanism of action for both Flutamide and its active metabolite is to act as a competitive antagonist at the androgen receptor (AR).[4] By binding to the AR, it prevents the binding of endogenous androgens, such as testosterone and its more potent metabolite, dihydrotestosterone (DHT). This blockade inhibits the conformational changes in the AR that are necessary for its translocation to the nucleus and subsequent regulation of androgen-responsive genes that promote the growth and survival of prostate cancer cells.[5][6]

The antiandrogenic activity of Flutamide has been validated through a variety of experimental approaches, which collectively cross-validate its mechanism of action. These include direct binding assays, in vitro functional assays, and in vivo animal models.

Comparative Analysis with Alternative Antiandrogens

While Flutamide was a significant advancement in antiandrogen therapy, it has been largely succeeded by newer agents with improved efficacy and safety profiles, notably Bicalutamide (a first-generation NSAA) and Enzalutamide (a second-generation NSAA).[4]

Bicalutamide offers the convenience of once-daily dosing and has shown a better tolerability profile, particularly with a lower incidence of diarrhea compared to Flutamide.[4] In terms of potency, the active enantiomer of Bicalutamide exhibits a higher binding affinity for the androgen receptor than hydroxyflutamide.[7]

Enzalutamide represents a further advancement, with a significantly higher binding affinity for the androgen receptor compared to first-generation NSAAs.[8] Its mechanism is more comprehensive as it not only blocks androgen binding but also inhibits nuclear translocation and the association of the AR with DNA. Clinical studies have demonstrated the superior efficacy of Enzalutamide over Flutamide in patients with castration-resistant prostate cancer (CRPC).[9][10]

Quantitative Data Comparison

The following tables summarize key quantitative data from various experimental assays, comparing Flutamide and its active metabolite with Bicalutamide and Enzalutamide.

CompoundAndrogen Receptor (AR) Binding Affinity (IC50, nM)Reference
Hydroxyflutamide~700[11]
Bicalutamide~160[8]
Enzalutamide21 - 36[8]

Table 1: Comparative Androgen Receptor Binding Affinity. IC50 values represent the concentration of the drug required to inhibit 50% of the binding of a radiolabeled androgen to the androgen receptor. Lower values indicate higher binding affinity.

CompoundIn Vitro Anti-Androgenic Activity (IC50)Assay TypeCell LineReference
Hydroxyflutamide0.02 µM (IC30)PSA Expression AssayT47D[12]
Flutamide7.6 µMAR-TIF2 PPIB Assay---[11]
Bicalutamide1.6 µMAR-TIF2 PPIB Assay---[11]
EnzalutamideNot directly compared in the same assay---------

Table 2: In Vitro Anti-Androgenic Potency. IC50/IC30 values represent the concentration of the drug required to inhibit the androgen-induced response by 50% or 30%, respectively.

Treatment Group3-Month PSA Response Rate (≥50% decline)6-Month PSA Response Rate (≥50% decline)Median Time to PSA Progression (Months)Reference
Flutamide35.3%31.4%6.6[9]
Enzalutamide80.8%73.1%Not Reached[9]

Table 3: Clinical Efficacy Comparison in Castration-Resistant Prostate Cancer (CRPC) Patients Previously Treated with Bicalutamide. Data from the OCUU-CRPC study.

Experimental Protocols

A summary of the methodologies for key experiments used to validate the mechanism of action of antiandrogens is provided below.

Androgen Receptor (AR) Competitive Binding Assay

This assay directly measures the ability of a compound to compete with a radiolabeled androgen for binding to the androgen receptor.

  • Preparation of AR Source: Cytosol containing the androgen receptor is prepared from the ventral prostate of rats.[13][14]

  • Incubation: A constant concentration of a radiolabeled androgen (e.g., [3H]R1881) is incubated with the AR-containing cytosol in the presence of varying concentrations of the test compound (e.g., Flutamide, Bicalutamide).[13]

  • Separation of Bound and Unbound Ligand: The mixture is incubated to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, often using a hydroxyapatite slurry followed by centrifugation.[14]

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen (IC50) is calculated to determine its binding affinity.

In Vitro Reporter Gene Assay

This assay measures the functional consequence of AR antagonism by quantifying the expression of a reporter gene under the control of an androgen-responsive promoter.

  • Cell Culture and Transfection: A suitable cell line (e.g., COS-7, HEK-293) is co-transfected with an AR expression vector and a reporter vector containing a luciferase or fluorescent protein gene downstream of an androgen response element (ARE).[12][15]

  • Treatment: The transfected cells are treated with a known androgen (e.g., DHT) to induce reporter gene expression, in the presence or absence of varying concentrations of the antiandrogen being tested.

  • Lysis and Signal Detection: After an incubation period, the cells are lysed, and the activity of the reporter protein (e.g., luciferase activity) is measured using a luminometer or fluorometer.[16]

  • Data Analysis: The ability of the test compound to inhibit androgen-induced reporter gene expression is quantified, and an IC50 value is determined.

Prostate-Specific Antigen (PSA) Expression Assay

This assay assesses the anti-androgenic effect on an endogenous androgen-regulated gene in prostate cancer cells.

  • Cell Culture: An androgen-sensitive prostate cancer cell line (e.g., LNCaP, T47D) is cultured in a suitable medium.[12]

  • Treatment: Cells are treated with an androgen to stimulate PSA production, along with different concentrations of the antiandrogen.

  • PSA Measurement: After treatment, the amount of PSA secreted into the cell culture medium or present in cell lysates is quantified using an enzyme-linked immunosorbent assay (ELISA).[12][17]

  • Data Analysis: The dose-dependent inhibition of PSA production by the antiandrogen is used to determine its potency.

In Vivo Prostate Cancer Xenograft Model

This model evaluates the anti-tumor efficacy of an antiandrogen in a living organism.

  • Cell Implantation: Human prostate cancer cells (e.g., LNCaP) are subcutaneously injected into immunocompromised male mice.[18][19]

  • Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into treatment groups and administered the vehicle control or the antiandrogen (e.g., Flutamide) orally or via injection.[20]

  • Monitoring: Tumor volume is measured regularly using calipers. The general health and body weight of the mice are also monitored.

  • Endpoint Analysis: At the end of the study, the tumors are excised, weighed, and may be used for further histological or molecular analysis. The efficacy of the antiandrogen is determined by its ability to inhibit tumor growth compared to the control group.

Visualizations

Androgen Receptor Signaling Pathway

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR_complex AR + HSPs Androgen->AR_complex Binds AR AR AR_complex->AR Dissociation HSPs HSPs AR_dimer AR Dimer AR->AR_dimer Dimerization Flutamide Flutamide (Hydroxyflutamide) Flutamide->AR_complex Competitively Inhibits AR_dimer_nuc AR Dimer AR_dimer->AR_dimer_nuc Nuclear Translocation ARE Androgen Response Element (ARE) Transcription Gene Transcription (e.g., PSA) ARE->Transcription Regulates AR_dimer_nuc->ARE Binds

Caption: Androgen receptor signaling pathway and the inhibitory action of Flutamide.

Experimental Workflow for In Vitro Anti-Androgen Testing

In Vitro Anti-Androgen Testing Workflow start Start: Test Compound (e.g., Flutamide) ar_binding AR Binding Assay (Measures direct interaction) start->ar_binding reporter_assay Reporter Gene Assay (Measures functional AR activity) start->reporter_assay psa_assay PSA Expression Assay (Measures endogenous gene regulation) start->psa_assay cross_validation Cross-Validation of Mechanism ar_binding->cross_validation reporter_assay->cross_validation psa_assay->cross_validation

Caption: Workflow for the in vitro cross-validation of an anti-androgen's mechanism of action.

Logical Relationship of Flutamide and its Alternatives

Anti-Androgen Generations cluster_first_gen First-Generation NSAAs cluster_second_gen Second-Generation NSAAs Flutamide Flutamide Bicalutamide Bicalutamide Flutamide->Bicalutamide Improved Tolerability & Dosing Enzalutamide Enzalutamide Bicalutamide->Enzalutamide Increased Potency & Broader Mechanism

Caption: Evolutionary relationship of nonsteroidal antiandrogens, from Flutamide to newer generations.

References

Flutamide vs nilutamide: a comparative study in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutamide and nilutamide are first-generation nonsteroidal antiandrogens (NSAAs) that have been utilized in the management of prostate cancer.[1][2] Both agents exert their therapeutic effect by competitively inhibiting the binding of androgens to the androgen receptor (AR), thereby disrupting the signaling pathway that drives the growth of prostate cancer cells.[3] While sharing a common mechanism of action, preclinical studies reveal notable differences in their potency, pharmacokinetics, and safety profiles. This guide provides a comprehensive comparison of flutamide and nilutamide based on available preclinical data to inform researchers and drug development professionals.

Mechanism of Action: Competitive Androgen Receptor Antagonism

Both flutamide and nilutamide function as competitive antagonists of the androgen receptor. In the presence of androgens like testosterone or dihydrotestosterone (DHT), these drugs bind to the ligand-binding domain of the AR. This binding prevents the conformational changes required for receptor activation, nuclear translocation, and subsequent transcription of androgen-dependent genes that promote tumor growth. Flutamide itself is a prodrug that is rapidly metabolized to its active form, hydroxyflutamide, which is primarily responsible for its antiandrogenic activity.[4]

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens (Testosterone, DHT) AR Androgen Receptor (AR) Androgens->AR Binds Androgens->AR HSP Heat Shock Proteins (HSP) AR->HSP AR_dimer Activated AR Dimer AR->AR_dimer Translocation Flutamide_Nilutamide Flutamide / Nilutamide Flutamide_Nilutamide->AR Competitively Inhibits Flutamide_Nilutamide->AR ARE Androgen Response Element (ARE) on DNA GeneTranscription Gene Transcription & Tumor Growth ARE->GeneTranscription Promotes AR_dimer->ARE Binds

Diagram 1: Mechanism of Action of Flutamide and Nilutamide.

In Vitro Potency

Direct comparative studies in preclinical models provide insights into the relative potency of hydroxyflutamide and nilutamide. In vitro assays measuring the inhibition of androgen-induced cell proliferation and protein secretion are key indicators of antiandrogenic activity.

One study compared the ability of hydroxyflutamide and nilutamide to reverse testosterone-stimulated proliferation of Shionogi mouse mammary tumor cells and to block testosterone-induced secretion of gross cystic disease fluid protein 15 (GCDFP-15) in human breast cancer cell lines T-47D and ZR-75-1.[5] The results, summarized in the table below, indicate that hydroxyflutamide is more potent than nilutamide in these in vitro models.

ParameterCell LineHydroxyflutamide IC50 (nM)Nilutamide IC50 (nM)Reference
Inhibition of Testosterone-Induced Cell ProliferationShionogi72412[5]
Inhibition of Testosterone-Induced GCDFP-15 SecretionT-47D2987[5]
Inhibition of Testosterone-Induced GCDFP-15 SecretionZR-75-13575[5]

Table 1: Comparative In Vitro Potency of Hydroxyflutamide and Nilutamide

Androgen Receptor Binding Affinity

The affinity with which an antiandrogen binds to the AR is a critical determinant of its potency. While direct head-to-head comparisons of the binding affinities of flutamide and nilutamide are not consistently reported in the literature, their affinities relative to the second-generation antiandrogen, bicalutamide, can provide an indirect comparison. Bicalutamide has been shown to have an AR binding affinity that is approximately two to four times higher than that of hydroxyflutamide and about two times higher than that of nilutamide.[4] This suggests that nilutamide may have a slightly higher binding affinity for the androgen receptor compared to hydroxyflutamide.

In Vivo Efficacy

Preclinical in vivo models are crucial for evaluating the anti-tumor activity of antiandrogens. The Hershberger assay is a standardized in vivo screening test that assesses the ability of a compound to elicit androgenic or antiandrogenic effects by measuring the weight changes of androgen-dependent tissues in castrated male rats.[6]

While direct comparative Hershberger assay data for flutamide and nilutamide is scarce, studies evaluating each compound individually have demonstrated their antiandrogenic activity. For instance, flutamide has been shown to significantly decrease the weights of the seminal vesicles and ventral prostate in a dose-dependent manner in this assay.[6] Animal studies have also indicated that both flutamide and nilutamide can inhibit prostate tumor growth.[4] However, much of the available comparative in vivo data positions these first-generation NSAAs against newer agents like bicalutamide, where bicalutamide generally shows greater potency.[4]

Pharmacokinetics

The pharmacokinetic profiles of flutamide and nilutamide exhibit notable differences that influence their dosing regimens. Flutamide has a relatively short half-life, necessitating administration three times a day to maintain therapeutic concentrations.[1][3] In contrast, nilutamide has a longer half-life, allowing for once-daily dosing.[1][7] This difference in dosing frequency can be a significant factor in both preclinical study design and clinical application.

ParameterFlutamideNilutamideReference
Dosing Frequency Three times a dayOnce a day[1][3]
Active Form Hydroxyflutamide (metabolite)Nilutamide[4]

Table 2: General Pharmacokinetic Characteristics

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This in vitro assay is designed to determine the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Objective: To quantify the relative binding affinity of flutamide and nilutamide to the androgen receptor.

Workflow:

A Prepare AR Source (e.g., rat prostate cytosol) B Incubate AR with radiolabeled androgen (e.g., [3H]R1881) and varying concentrations of flutamide or nilutamide A->B C Separate receptor-bound from free radioligand B->C D Quantify radioactivity in the bound fraction C->D E Calculate IC50 and Ki values D->E

Diagram 2: Androgen Receptor Competitive Binding Assay Workflow.

Key Steps:

  • Preparation of Androgen Receptor Source: A cytosolic fraction containing the androgen receptor is prepared from a suitable tissue source, such as the ventral prostate of rats.

  • Competitive Binding Incubation: A fixed concentration of a radiolabeled androgen (e.g., [3H]R1881) is incubated with the AR preparation in the presence of increasing concentrations of the unlabeled test compound (flutamide or nilutamide).

  • Separation of Bound and Free Ligand: The receptor-ligand complexes are separated from the unbound radioligand using methods such as hydroxylapatite precipitation or size-exclusion chromatography.

  • Quantification of Radioactivity: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The inhibition constant (Ki) can then be calculated to reflect the binding affinity of the compound.

Hershberger Bioassay

This in vivo assay is a short-term screening method to identify substances with androgenic or antiandrogenic activity.

Objective: To assess the in vivo antiandrogenic efficacy of flutamide and nilutamide.

Workflow:

A Castrate peripubertal male rats B Administer a reference androgen (e.g., testosterone propionate) concurrently with varying doses of flutamide or nilutamide for 10 consecutive days A->B C Necropsy and excise androgen-dependent tissues (e.g., ventral prostate, seminal vesicles) B->C D Weigh the excised tissues C->D E Compare tissue weights of treated groups to the androgen-treated control group D->E

References

Head-to-Head Comparison of First and Second-Generation Antiandrogens: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances between first and second-generation antiandrogens is critical for advancing prostate cancer therapeutics. This guide provides an objective, data-driven comparison of their performance, supported by experimental data and detailed methodologies.

Introduction

Androgen deprivation therapy (ADT) remains a cornerstone in the management of advanced prostate cancer. Antiandrogens, which competitively inhibit the binding of androgens to the androgen receptor (AR), are a key component of ADT. First-generation antiandrogens, such as bicalutamide, flutamide, and nilutamide, represented a significant advancement in prostate cancer treatment. However, their efficacy is often limited by the development of resistance. This led to the development of second-generation antiandrogens, including enzalutamide, apalutamide, and darolutamide, which offer improved potency and distinct mechanisms of action to overcome some of the limitations of their predecessors.[1][2] This guide provides a detailed head-to-head comparison of these two classes of drugs, focusing on their mechanism of action, pharmacokinetic properties, clinical efficacy, and mechanisms of resistance.

Mechanism of Action: A Tale of Two Generations

First and second-generation antiandrogens share the primary mechanism of competitively binding to the ligand-binding domain (LBD) of the androgen receptor. However, their subsequent effects on AR signaling differ significantly.

First-Generation Antiandrogens: These agents, including flutamide, nilutamide, and bicalutamide, act as competitive antagonists of the AR.[3] While they block the binding of androgens like testosterone and dihydrotestosterone (DHT), they are considered partial antagonists.[3] Under conditions of AR overexpression, a common feature of castration-resistant prostate cancer (CRPC), these drugs can paradoxically exhibit agonist activity, leading to tumor progression.[3][4]

Second-Generation Antiandrogens: Enzalutamide, apalutamide, and darolutamide are more potent AR inhibitors with a multi-faceted mechanism of action.[3][5][6] In addition to blocking ligand binding with higher affinity, they also:

  • Impair AR Nuclear Translocation: They prevent the movement of the AR from the cytoplasm into the nucleus, a crucial step for its function as a transcription factor.[5][6][7]

  • Inhibit AR Binding to DNA: They interfere with the ability of the activated AR to bind to androgen response elements (AREs) on target genes.[5][6]

  • Block Coactivator Recruitment: They prevent the recruitment of coactivator proteins that are essential for AR-mediated gene transcription.[6][7]

This more comprehensive blockade of the AR signaling pathway contributes to their enhanced clinical activity.[5][6]

cluster_first_gen First-Generation Antiandrogens cluster_second_gen Second-Generation Antiandrogens Androgen_1 Androgen AR_1 Androgen Receptor (AR) Androgen_1->AR_1 Binds Nucleus_1 Nucleus AR_1->Nucleus_1 Translocation Antiandrogen_1 First-Gen Antiandrogen Antiandrogen_1->AR_1 Competitively Binds ARE_1 Androgen Response Element (ARE) Nucleus_1->ARE_1 Binds Transcription_1 Gene Transcription ARE_1->Transcription_1 Activates Androgen_2 Androgen AR_2 Androgen Receptor (AR) Androgen_2->AR_2 Binds Nucleus_2 Nucleus AR_2->Nucleus_2 Translocation (Inhibited) Antiandrogen_2 Second-Gen Antiandrogen Antiandrogen_2->AR_2 Strongly Binds & Blocks ARE_2 Androgen Response Element (ARE) Nucleus_2->ARE_2 Binding (Inhibited) Transcription_2 Gene Transcription ARE_2->Transcription_2 Activation (Inhibited)

Figure 1. Signaling pathways of first and second-generation antiandrogens.

Pharmacokinetic and Pharmacodynamic Comparison

The pharmacokinetic and pharmacodynamic properties of first and second-generation antiandrogens differ significantly, impacting their clinical utility.

ParameterFirst-Generation AntiandrogensSecond-Generation Antiandrogens
Representative Drugs Bicalutamide, Flutamide, NilutamideEnzalutamide, Apalutamide, Darolutamide
AR Binding Affinity LowerSignificantly Higher (5-10 fold greater than bicalutamide)[2][8][9]
IC50 (vs. AR) Bicalutamide: ~160 nM[7]Enzalutamide: ~21-36 nM[7]
Blood-Brain Barrier Penetration VariableEnzalutamide & Apalutamide: YesDarolutamide: Low[3]
Food Effect on Absorption Bicalutamide: No significant effect[10]Enzalutamide & Apalutamide: No significant effectDarolutamide: Increased absorption with food[3]
Agonist Activity Can act as agonists in the setting of AR overexpression[3]Generally lack agonist activity

Clinical Efficacy: A Clear Advantage for the Second Generation

Clinical trials have consistently demonstrated the superior efficacy of second-generation antiandrogens over first-generation agents and placebo in various stages of prostate cancer.

Non-Metastatic Castration-Resistant Prostate Cancer (nmCRPC)

In patients with nmCRPC, second-generation antiandrogens have shown a significant improvement in metastasis-free survival (MFS).

TrialDrugMedian MFS (Drug vs. Placebo)Hazard Ratio (HR) for MFS
PROSPER Enzalutamide36.6 vs. 14.7 months0.29[11]
SPARTAN Apalutamide40.5 vs. 16.2 months0.28[11]
ARAMIS Darolutamide40.4 vs. 18.4 months0.41[11]

While head-to-head trials are limited, real-world evidence suggests darolutamide may have a favorable tolerability profile, potentially leading to longer treatment duration and improved outcomes compared to enzalutamide and apalutamide.[12][13] A matching-adjusted indirect comparison of the pivotal trials showed no significant difference in MFS between the three second-generation agents.[14][15] However, darolutamide was associated with a lower incidence of falls, fractures, and rash compared to apalutamide, and a lower incidence of falls, dizziness, mental impairment, and fatigue compared to enzalutamide.[14][15]

Metastatic Castration-Sensitive Prostate Cancer (mCSPC)

The addition of second-generation antiandrogens to ADT has also shown significant benefits in patients with mCSPC.

TrialDrugPrimary EndpointResult
ARCHES EnzalutamideRadiographic Progression-Free Survival (rPFS)Significant improvement in rPFS (HR 0.39)[3]
ENZAMET EnzalutamideOverall Survival (OS)Significant improvement in OS (HR 0.67)[3]
TITAN ApalutamiderPFS and OSSignificant improvement in both rPFS (HR 0.48) and OS (HR 0.67)[3]

A network meta-analysis of second-generation ARIs in various prostate cancer settings concluded that enzalutamide, apalutamide, and darolutamide were more effective than bicalutamide in treating CRPC.[16]

Mechanisms of Resistance

Resistance to antiandrogen therapy is a major clinical challenge. The mechanisms of resistance differ between the two generations of drugs.

First-Generation Antiandrogens:

  • AR Overexpression: Increased levels of AR can render first-generation antagonists ineffective or even convert them into agonists.[4]

  • AR Mutations: Specific mutations in the AR LBD can alter the binding of first-generation agents, leading to a switch from antagonistic to agonistic activity.[17]

  • Androgen Synthesis Upregulation: Increased intratumoral androgen production can overcome the competitive inhibition of these drugs.

Second-Generation Antiandrogens:

  • AR Mutations: While designed to be less susceptible to resistance-conferring mutations, specific mutations like the F876L substitution in the AR LBD have been shown to confer resistance to enzalutamide and apalutamide.[17][18] Darolutamide appears to be less affected by this and other known AR mutations.[8]

  • AR Splice Variants: The expression of constitutively active AR splice variants that lack the LBD is a key mechanism of resistance to all AR-targeted therapies.[5][6]

  • Bypass Signaling Pathways: Activation of alternative signaling pathways, such as the glucocorticoid receptor (GR) or Wnt/β-catenin pathways, can drive tumor growth independently of AR signaling.[4][5][7][19]

  • Increased Intratumoral Androgen Synthesis: Similar to first-generation agents, upregulation of androgen biosynthesis can contribute to resistance.[7]

Experimental Protocols

Androgen Receptor (AR) Competitive Binding Assay

This assay is used to determine the relative affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen for binding to the receptor.

Methodology:

  • Preparation of AR Source: A cytosolic extract containing the androgen receptor is prepared from a suitable tissue source, such as the ventral prostate of rats.[20]

  • Incubation: A constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) is incubated with the AR preparation in the presence of increasing concentrations of the unlabeled test compound.[20][21]

  • Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are separated. This can be achieved by methods such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.[20]

  • Quantification: The amount of bound radioactivity is quantified using a scintillation counter.[20]

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then determined. The Ki (inhibition constant) can be calculated from the IC50 value.[21]

start Start prep_ar Prepare AR-containing cytosolic extract start->prep_ar incubate Incubate AR extract with radiolabeled androgen and increasing concentrations of test compound prep_ar->incubate separate Separate bound and free radioligand incubate->separate quantify Quantify bound radioactivity using scintillation counting separate->quantify analyze Plot data and determine IC50 and Ki values quantify->analyze end End analyze->end start Start culture Culture suitable cell line start->culture transfect Co-transfect cells with AR expression vector and ARE-reporter vector culture->transfect treat Treat transfected cells with test compound transfect->treat lyse Lyse cells to release reporter protein treat->lyse measure Measure reporter activity (e.g., luminescence) lyse->measure analyze Analyze data to determine agonist or antagonist activity measure->analyze end End analyze->end start Start culture Culture cells stably expressing fluorescently tagged AR (e.g., GFP-AR) start->culture treat Treat cells with test compound culture->treat stain Counterstain cell nuclei with a fluorescent dye treat->stain image Acquire images using fluorescence microscopy stain->image analyze Quantify nuclear and cytoplasmic fluorescence intensity image->analyze calculate Calculate the ratio of nuclear to cytoplasmic fluorescence analyze->calculate end End calculate->end

References

Reproducibility of Flutamide's Effects on PSA Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reproducibility and performance of flutamide in regulating Prostate-Specific Antigen (PSA) expression, with a focus on supporting experimental data. It is intended to be a valuable resource for researchers and professionals in the field of prostate cancer and drug development.

Comparative Analysis of PSA Response to Anti-Androgen Therapy

The efficacy of flutamide, a first-generation nonsteroidal anti-androgen, is often evaluated by its ability to reduce serum PSA levels in patients with prostate cancer. The reproducibility of this effect can be assessed by examining data from various clinical trials. For comparison, this guide includes data on other anti-androgen agents, such as bicalutamide and the second-generation drug enzalutamide.

Table 1: PSA Response Rates in Patients with Castration-Resistant Prostate Cancer (CRPC)

Treatment GroupStudy/TrialNumber of Patients≥50% PSA Decline≥90% PSA DeclineCitation(s)
Flutamide AFTERCAB10434.6%16.3%[1]
OCUU-CRPC5135.3% (at 3 months)Not Reported[2]
Retrospective Study26Not ReportedNot Reported[3]
Enzalutamide AFTERCAB10272.5%54.9%[1]
OCUU-CRPC5280.8% (at 3 months)Not Reported[2]
Retrospective Study29Statistically higher than flutamideNot Reported[3]
Bicalutamide ----
vs. Flutamide-Significantly greater PSA reduction than flutamideNot Reported[4][5]

Table 2: PSA Response to Anti-Androgen Withdrawal (AAW)

A systematic review and meta-analysis of 23 studies (1474 patients) provides insight into the paradoxical PSA decline observed after the withdrawal of anti-androgen therapy, which can be an indicator of the drug's biological activity and the development of resistance.

Anti-Androgen GenerationAny PSA Decline≥50% PSA DeclineCitation(s)
First-Generation (e.g., Flutamide)30% (95% CI: 23–38%)15% (95% CI: 8–22%)[6][7]
Second-Generation (e.g., Enzalutamide)7% (95% CI: 0–13%)1% (95% CI: 0–5%)[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of flutamide's effects on PSA expression.

In Vitro LNCaP Cell Culture and Androgen Treatment

This protocol describes the culture of the androgen-sensitive human prostate adenocarcinoma cell line, LNCaP, and subsequent treatment with androgens and anti-androgens.

  • Cell Culture:

    • Culture LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • For androgen-deprivation experiments, switch to a phenol red-free RPMI-1640 medium supplemented with 10% charcoal-stripped FBS for at least 24 hours before treatment.

  • Androgen and Anti-Androgen Treatment:

    • Prepare stock solutions of Dihydrotestosterone (DHT) and Flutamide in a suitable solvent (e.g., ethanol or DMSO).

    • Seed LNCaP cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight.

    • Replace the medium with fresh androgen-deprived medium.

    • Treat the cells with the desired concentrations of DHT (e.g., 1-10 nM) to stimulate PSA expression.

    • For anti-androgen treatment, co-incubate the cells with DHT and various concentrations of Flutamide.

    • Include appropriate vehicle controls for both DHT and Flutamide.

    • Incubate the cells for the desired time period (e.g., 24-72 hours) before proceeding with analysis.

Quantification of PSA mRNA Expression by qRT-PCR

This protocol outlines the steps to quantify the messenger RNA (mRNA) levels of PSA (KLK3 gene) in LNCaP cells.

  • RNA Extraction:

    • After treatment, wash the LNCaP cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells directly in the culture plate using a suitable lysis buffer (e.g., TRIzol).

    • Extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

    • Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

    • Use a consistent amount of RNA for each sample to ensure accurate comparison.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mixture containing cDNA, forward and reverse primers for the PSA gene (KLK3), and a suitable SYBR Green or probe-based qPCR master mix.

    • Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.

    • Perform the qPCR reaction in a real-time PCR detection system.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in PSA mRNA expression.

Measurement of PSA Protein Expression by Western Blot

This protocol details the detection and quantification of PSA protein levels in LNCaP cell lysates.

  • Protein Extraction:

    • After treatment, wash the LNCaP cells with ice-cold PBS.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

    • Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the total protein.

    • Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for PSA.

    • Wash the membrane with TBST to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control, such as an antibody against GAPDH or β-actin, to ensure equal protein loading.

    • Quantify the band intensities using densitometry software to determine the relative changes in PSA protein expression.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein Protein Synthesis Testosterone Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) DHT->AR_HSP AR_DHT AR-DHT Complex AR_HSP->AR_DHT DHT Binding & HSP Dissociation AR_dimer AR-DHT Dimer AR_DHT->AR_dimer Dimerization & Nuclear Translocation Flutamide Flutamide Flutamide->AR_HSP Competitive Inhibition ARE Androgen Response Element (ARE) AR_dimer->ARE Binding PSA_gene PSA Gene (KLK3) ARE->PSA_gene Transcription Activation PSA_mRNA PSA mRNA PSA_gene->PSA_mRNA Transcription PSA_protein PSA Protein PSA_mRNA->PSA_protein Translation cluster_analysis Analysis of PSA Expression start Start: LNCaP Cell Culture (Androgen-Deprived Medium) treatment Vehicle Control DHT Stimulation DHT + Flutamide start->treatment incubation Incubation (e.g., 24-72 hours) treatment->incubation harvest Cell/Supernatant Harvest incubation->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction qRT_PCR qRT-PCR for PSA mRNA rna_extraction->qRT_PCR western_blot Western Blot for PSA Protein protein_extraction->western_blot data_analysis Data Analysis & Comparison qRT_PCR->data_analysis western_blot->data_analysis

References

Independent Verification of Flutamide's Role in Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the apoptotic effects of flutamide, a first-generation nonsteroidal anti-androgen, with other alternatives used in prostate cancer therapy, namely bicalutamide and enzalutamide. The information presented is supported by experimental data from in-vitro studies on prostate cancer cell lines.

Comparative Analysis of Apoptotic Induction

Flutamide, along with other anti-androgen drugs, is utilized in prostate cancer treatment to inhibit the action of androgens that promote tumor growth. A key mechanism for their therapeutic effect is the induction of apoptosis, or programmed cell death, in cancer cells. The following tables summarize quantitative data from various studies on the apoptotic effects of flutamide and its alternatives.

Flutamide-Induced Apoptosis

Flutamide has been shown to induce both early and late-stage apoptosis in various prostate cancer cell lines. The effect is dose-dependent and involves the modulation of key apoptotic regulators.

Cell LineTreatmentApoptosis Rate (Early + Late)Bcl-2 ExpressionBAX ExpressionReference
PC3 Flutamide6.59% (early) + 33.5% (late)DecreasedEnhanced[1]
LNCaP Flutamide3.18% (early) + 45.5% (late)DecreasedEnhanced[1]
DU145 Flutamide5.28% (early) + 49.3% (late)DecreasedEnhanced[1]

Table 1: Apoptotic effects of Flutamide on various prostate cancer cell lines as determined by Annexin-V/PI staining and gene expression analysis.[1]

Bicalutamide-Induced Apoptosis

Bicalutamide, another first-generation anti-androgen, also induces apoptosis in prostate cancer cells, primarily through a caspase-dependent pathway. However, some studies suggest it may also upregulate the anti-apoptotic protein Bcl-2, potentially leading to resistance.

Cell LineTreatmentApoptosis RateBcl-2 ExpressionBax ExpressionCaspase-3 ActivityReference
LNCaP Bicalutamide (0-100 µM)20-60% (dose-dependent)2.4-fold increaseUnaffectedInduced[2][3]

Table 2: Apoptotic effects of Bicalutamide on the LNCaP prostate cancer cell line. Data is compiled from multiple sources indicating the range of apoptosis and effects on key apoptotic proteins.[2][3]

Enzalutamide-Induced Apoptosis

Enzalutamide, a second-generation anti-androgen, is considered more potent than first-generation drugs. It effectively induces apoptosis in androgen-sensitive prostate cancer cells, an effect that is associated with DNA damage repair inhibition.

Cell LineTreatmentApoptosis InductionCleaved PARPIC50Reference
LNCaP Enzalutamide (IC50)Significantly increasedMarkedly increased5.6 ± 0.8 μM[2][4]
PC-3 EnzalutamideRefractory to apoptosis induction-34.9 ± 9 μM[2]

Table 3: Apoptotic effects of Enzalutamide on LNCaP and PC-3 prostate cancer cell lines.[2][4]

Signaling Pathways and Experimental Workflows

The induction of apoptosis by anti-androgens involves complex signaling cascades. The following diagrams illustrate the key pathways and experimental procedures used to assess apoptosis.

cluster_0 Flutamide Action Flutamide Flutamide AR Androgen Receptor Flutamide->AR binds & blocks Apoptosis_Pathway Apoptosis Pathway Flutamide->Apoptosis_Pathway induces AR_Androgen AR-Androgen Complex AR->AR_Androgen Androgen Androgen Androgen->AR Androgen->AR_Androgen Nucleus Nucleus AR_Androgen->Nucleus translocation ARE Androgen Response Element Nucleus->ARE binds Gene_Expression Gene Expression (Proliferation & Survival) ARE->Gene_Expression activates Gene_Expression->Apoptosis_Pathway inhibits

Flutamide's mechanism of action in blocking androgen receptor signaling.

The above diagram illustrates how flutamide competitively inhibits androgen binding to the androgen receptor (AR), preventing its translocation to the nucleus and subsequent activation of genes that promote cell proliferation and survival. This blockade of survival signals contributes to the induction of apoptosis.

cluster_1 Apoptosis Signaling Pathway Anti_Androgens Flutamide / Bicalutamide / Enzalutamide Bcl2_Family Bcl-2 Family (Bcl-2 vs. Bax) Anti_Androgens->Bcl2_Family modulates ratio Mitochondria Mitochondria Bcl2_Family->Mitochondria regulates permeability Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 activates PARP PARP Caspase_3->PARP cleaves Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis cluster_2 Experimental Workflow for Apoptosis Assessment Cell_Culture Prostate Cancer Cell Lines (LNCaP, PC3, DU145) Treatment Treat with Anti-Androgens (Flutamide, Bicalutamide, Enzalutamide) Cell_Culture->Treatment Harvest_Cells Harvest Cells Treatment->Harvest_Cells Annexin_V Annexin V-FITC/PI Staining Harvest_Cells->Annexin_V TUNEL TUNEL Assay Harvest_Cells->TUNEL Western_Blot Western Blot Harvest_Cells->Western_Blot Flow_Cytometry Flow Cytometry Analysis Annexin_V->Flow_Cytometry Microscopy Fluorescence Microscopy TUNEL->Microscopy Protein_Analysis Protein Expression Analysis (Bcl-2, Bax, Caspases, PARP) Western_Blot->Protein_Analysis

References

Safety Operating Guide

Navigating the Disposal of Flutimide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical protocols for the proper management of Flutimide waste are critical for ensuring personnel safety and environmental protection. this compound is classified as a hazardous substance, harmful if swallowed, inhaled, or in contact with skin.[1] It is also suspected of damaging fertility or the unborn child and is a suspected carcinogen.[2] Furthermore, it is recognized as toxic to aquatic life with long-lasting effects.[3] Due to these hazards, this compound and any materials contaminated with it must be managed as hazardous waste in strict accordance with local, state, and federal regulations.[3]

Immediate Safety and Handling Protocols

Before handling this compound, it is imperative to read and understand the Safety Data Sheet (SDS). All operations involving this compound powder should be conducted within a chemical fume hood to prevent inhalation.[3]

Required Personal Protective Equipment (PPE):

  • Gloves: Wear double chemotherapy-grade gloves.[4]

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.[5]

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[5]

Step-by-Step Disposal Procedures

The disposal of this compound is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6] Unused this compound is considered a hazardous waste and must not be disposed of in standard trash or down the drain.[6][7]

Procedure for Unused or Expired this compound (Bulk Powder):

  • Waste Identification: Unused this compound is a hazardous chemical waste. While not specifically listed on the EPA's P or U lists, its carcinogenic and reproductive toxicity profile requires it to be managed as a dangerous waste.[8][9][10]

  • Containerization:

    • Place the this compound in its original container or a new, clearly labeled, and sealable container compatible with the chemical.

    • The container must be labeled with a URI (University of Rhode Island) hazardous waste label or an equivalent label that clearly identifies the contents as "Hazardous Waste: this compound" and lists its associated hazards (Toxic, Health Hazard, Environmental Hazard).[4]

  • Storage: Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. This area should be away from incompatible materials, particularly strong oxidizing agents.[4][11]

  • Disposal: Arrange for pickup by a certified hazardous waste disposal company. Do not attempt to transport the waste personally.[4]

Procedure for Contaminated Lab Materials (Trace Waste):

This category includes items like gloves, bench paper, empty vials, and other disposable labware contaminated with this compound.

  • Segregation: All items contaminated with this compound must be segregated from regular trash and other chemical waste streams.[4]

  • Containerization:

    • Place all solid contaminated waste (e.g., gloves, wipes, gowns) into a designated hazardous waste container, often a yellow bag or a specially marked bin for chemotherapy or hazardous drug waste.[12]

    • Contaminated sharps (needles, scalpels) must be placed in a puncture-resistant sharps container specifically labeled for "Chemo Sharps" or hazardous drug waste.[12]

  • Disposal: These containers must be collected and incinerated by a licensed hazardous waste management service.[12]

Procedure for Spill Cleanup:

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Wear double gloves, a lab coat, and eye protection.

  • Contain and Absorb:

    • For solid spills, carefully sweep up the material to avoid creating dust and place it into a designated hazardous waste container.[5]

    • Clean the spill area thoroughly. A final wash with a sodium hypochlorite solution may be used for the non-recoverable remainder.[3]

  • Dispose of Cleanup Materials: All materials used for cleanup (wipes, absorbent pads, contaminated PPE) are considered hazardous waste and must be disposed of according to the procedures for contaminated lab materials.[12]

Quantitative Data Summary

The following table summarizes key toxicity data for Flutamide, highlighting its environmental impact.

MetricValueSpeciesExposure TimeReference
EC50 (Median Effective Concentration)1.38 mg/lDaphnia (Crustacea)48 Hours[3]
LC50 (Median Lethal Concentration)> 1000 mg/lFish96 Hours[3]

Experimental Protocols

The methodologies for managing this compound waste are procedural rather than experimental. The core protocol is Waste Segregation, Containerization, and Professional Disposal .

Methodology for Hazardous Waste Characterization:

  • Review Safety Data Sheet (SDS): The SDS for Flutamide identifies it as a carcinogen, a reproductive toxin, and an environmental hazard.

  • Consult Regulatory Lists: While Flutamide is not explicitly on the RCRA P or U lists, its characteristics align with the definition of hazardous waste.[13] Antineoplastic agents are broadly regulated as hazardous.[4]

  • Institutional Policy: Follow the guidance of your institution's Environmental Health and Safety (EHS) department, which will classify the waste stream in accordance with federal and state law.

Mandatory Visualization

The following diagram illustrates the workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 This compound Waste Management Workflow start This compound Waste Generated decision Waste Type? start->decision bulk Bulk / Unused this compound decision->bulk  Bulk Chemical trace Contaminated Materials (Gloves, Vials, PPE) decision->trace Trace Contamination   spill Spill Cleanup Debris decision->spill Spill container_bulk 1. Place in sealed, compatible container. 2. Affix 'Hazardous Waste' label. bulk->container_bulk container_trace 1. Segregate into designated 'Chemotherapy Waste' bin or bag. 2. Sharps into 'Chemo Sharps' container. trace->container_trace spill->container_trace storage Store in secure Satellite Accumulation Area (SAA) container_bulk->storage container_trace->storage disposal Arrange pickup by certified hazardous waste carrier for incineration. storage->disposal

Caption: Logical workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flutimide
Reactant of Route 2
Flutimide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。